2-Nitrobenzylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASJTVIZZDEQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481717 | |
| Record name | 2-Nitrobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24835-08-3 | |
| Record name | 24835-08-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-nitrophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Nitrobenzylamine Hydrochloride from 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust, three-step synthesis route for preparing 2-Nitrobenzylamine hydrochloride, a valuable organic intermediate, starting from 2-nitrotoluene. The process involves the initial free-radical bromination of the benzylic methyl group, followed by amination of the resulting benzyl bromide, and concludes with the formation of the stable hydrochloride salt. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the process workflows for clarity and reproducibility in a research or industrial setting.
Overall Synthesis Pathway
The conversion of 2-nitrotoluene to this compound is efficiently achieved in three principal steps:
-
Bromination: Free-radical bromination of 2-nitrotoluene to yield 2-nitrobenzyl bromide.
-
Amination: Conversion of 2-nitrobenzyl bromide to 2-nitrobenzylamine, typically via the Delépine reaction.
-
Salt Formation: Treatment of 2-nitrobenzylamine with hydrochloric acid to precipitate the final hydrochloride salt.
Step 1: Free-Radical Bromination of 2-Nitrotoluene
The initial step involves the selective bromination of the methyl group of 2-nitrotoluene. The use of a hydrogen bromide and hydrogen peroxide system, initiated by a radical source like azobisisobutyronitrile (AIBN), is a modern, high-yield method that avoids the direct handling of elemental bromine.[1][2] This process has been scaled effectively, demonstrating high conversion and selectivity with minimal formation of dibrominated by-products.[3]
Experimental Protocol
This large-scale protocol is adapted from established industrial procedures.[3]
-
Reactor Charging: In a 5000 L reactor, charge 300 kg of 1,2-dichloroethane, 226 kg of 2-nitrotoluene, and 27 kg of azobisisobutyronitrile (AIBN). Stir the mixture for 20 minutes.
-
Second Charge: In a separate preparation, charge the reactor with another 300 kg of 1,2-dichloroethane and 226 kg of 2-nitrotoluene. Add 889 kg of 40% hydrobromic acid.
-
Reaction Initiation: Heat the mixture to 72-75°C with stirring.
-
Oxidant Addition: Slowly and simultaneously add the AIBN-containing mixture from step 1 and 448 kg of 30% hydrogen peroxide to the heated reactor over a period of time (e.g., using a 1:4 dropwise rate).
-
Reaction Completion: After the addition is complete, continue stirring at 72-75°C for 2 hours. Monitor the reaction by HPLC until feedstock conversion is >99%.[3]
-
Work-up: Cool the reactor to room temperature and allow the phases to separate.
-
Isolation: Separate the upper aqueous phase. Wash the lower organic phase with 600 L of water.
-
Purification: Remove the 1,2-dichloroethane solvent by distillation under reduced pressure. Wash the resulting solid with cold 1,2-dichloroethane to obtain the final product.
Quantitative Data
| Parameter | Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Quantity | Reported Yield | Purity/Notes | Reference |
| Starting Material | 2-Nitrotoluene | 137.14 | 1.0 | 452 kg (total) | - | Technical Grade | [3] |
| Reagent | Hydrobromic Acid (40%) | 80.91 | 1.2 | 889 kg | - | [3] | |
| Reagent | Hydrogen Peroxide (30%) | 34.01 | 1.2 | 448 kg | - | [3] | |
| Initiator | AIBN | 164.21 | - | 27 kg | - | [3] | |
| Solvent | 1,2-Dichloroethane | 98.96 | - | 600 kg (total) | - | [3] | |
| Product | 2-Nitrobenzyl Bromide | 216.03 | - | - | 98.5% | White solid, >99% conversion | [3] |
Experimental Workflow: Bromination
Step 2: Amination via the Delépine Reaction
The conversion of 2-nitrobenzyl bromide to the primary amine can be effectively achieved using the Delépine reaction. This method involves two key stages: first, the reaction of the benzyl bromide with hexamethylenetetramine (hexamine) to form a stable, crystalline quaternary ammonium salt. Second, the acid-catalyzed hydrolysis of this salt in an alcoholic solvent to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as by-products.[4][5] This approach is often preferred as it avoids the over-alkylation common in direct amination with ammonia.
Experimental Protocol
This protocol is adapted from the general Delépine reaction procedure for benzyl halides.[4]
-
Salt Formation: Dissolve 2-nitrobenzyl bromide (1.0 eq) in a suitable solvent such as chloroform or ethanol. Add a solution of hexamethylenetetramine (1.1 eq) in the same solvent. Stir the mixture at room temperature or with gentle heating until the precipitation of the quaternary benzylhexaminium salt is complete.
-
Isolation of Salt: Collect the precipitated salt by filtration, wash it with cold solvent, and dry it.
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, suspend the dried quaternary salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours) until the hydrolysis is complete. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, the product, this compound, may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure to yield the crude salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or by washing the isolated crystals with acetone or dilute HCl to remove ammonium salt by-products.[4]
Quantitative Data
| Parameter | Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Notes | Reference |
| Starting Material | 2-Nitrobenzyl Bromide | 216.03 | 1.0 | - | |
| Reagent | Hexamethylenetetramine | 140.19 | ~1.1 | Forms quaternary salt intermediate | [4] |
| Reagent | Concentrated HCl | 36.46 | Excess | Acts as both reactant and catalyst for hydrolysis | [4] |
| Solvent | Ethanol / Chloroform | - | - | Used for salt formation and hydrolysis steps | [4][5] |
| Product | 2-Nitrobenzylamine HCl | 188.61 | - | Yields are typically moderate to good (e.g., 70-80%) | [4] |
Step 3: Formation and Purification of this compound
If the amination step yields the free base or requires further purification, a dedicated salt formation step is necessary. This is a standard acid-base reaction where the basic amine is protonated by hydrochloric acid to form the more stable and easily handled crystalline hydrochloride salt.
Experimental Protocol
This protocol is a generalized procedure for the hydrochloride salt formation of benzylamines.[6]
-
Dissolution: Dissolve the crude 2-nitrobenzylamine (free base) in a suitable organic solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, methanol, or ethanol.[6]
-
Acidification: Cool the solution in an ice-water bath. Slowly add concentrated hydrochloric acid (36-37%) dropwise with constant stirring.[6] Alternatively, a solution of HCl in an organic solvent (e.g., HCl in ether) or dry HCl gas can be passed through the solution.[6]
-
Precipitation: Continue adding acid until the solution becomes acidic (check with pH paper) and precipitation of the white hydrochloride salt is complete.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any soluble impurities. Dry the product in a vacuum oven to a constant weight.
Quantitative Data
| Parameter | Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Notes | Reference |
| Starting Material | 2-Nitrobenzylamine | 152.15 | 1.0 | Assumed as starting point for this step | - |
| Reagent | Hydrochloric Acid | 36.46 | ~1.1 | A slight excess ensures complete conversion | [6] |
| Solvent | Diethyl Ether / Ethanol | - | - | Chosen based on product solubility | [6] |
| Product | 2-Nitrobenzylamine HCl | 188.61 | - | Yields for this step are typically quantitative | - |
Characterization and Safety Precautions
-
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. The melting point is reported to be 247°C (with decomposition).[7] Structural elucidation can be definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Safety: Researchers must handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a fume hood.
-
2-Nitrotoluene: Flammable and toxic.
-
2-Nitrobenzyl Bromide: This intermediate is a powerful lachrymator (tear-producing agent) and skin irritant. It should be handled with extreme caution in a well-ventilated fume hood.
-
Acids and Solvents: Concentrated acids (HBr, HCl) are highly corrosive. Organic solvents are flammable. Proper handling and disposal procedures are mandatory.
-
References
- 1. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 4. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
2-Nitrobenzylamine hydrochloride chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Nitrobenzylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Chemical Properties
This compound is a versatile organic intermediate recognized for its utility in various synthetic applications, particularly in the pharmaceutical and fine chemical industries.[1] Its hydrochloride salt form enhances stability and solubility, simplifying its handling and integration into synthetic processes.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 24835-08-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₉ClN₂O₂ | [2][6] |
| Molecular Weight | 188.61 g/mol | [2][4][5][6] |
| Melting Point | 247 °C (decomposes) | [3][5] |
| Appearance | White to pale yellow crystals or powder | [7] |
| Purity (typical) | ≥97.5% (HPLC) | [7][8] |
| Storage | Store at 10°C - 25°C in a well-ventilated place. Keep container tightly closed. It is hygroscopic. | [2][6][9] |
| Topological Polar Surface Area | 71.8 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Chemical Structure
This compound possesses a unique structure featuring a nitro group (-NO₂) at the ortho position of the benzylamine backbone.[8] This specific arrangement of functional groups confers distinct electronic and steric properties that are pivotal to its chemical reactivity and utility in synthesis.[1] The presence of the nitro group makes the compound photolabile, a characteristic that is fundamental to its use in creating "caged" compounds for the controlled release of bioactive molecules.[8]
IUPAC Name: (2-nitrophenyl)methanaminium chloride[2]
InChI Key: BASJTVIZZDEQBJ-UHFFFAOYSA-N[2][5][7]
Canonical SMILES: C1=CC=C(C(=C1)CN)--INVALID-LINK--[O-].Cl[2][6]
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research and development.
Synthesis Protocol
This compound is a key starting material in various organic syntheses.[8] While multiple synthetic routes exist for related compounds, a common approach involves the reduction of a corresponding precursor. A plausible, though not extensively detailed for this specific compound in the provided results, multi-step synthesis could start from o-nitrotoluene.[10] This would involve nitration, selective reduction, diazotization, and oxidation.[10]
A more direct synthesis of a related compound, 2-nitrobenzaldehyde, involves the reaction of 2-nitrotoluene with an alkyl nitrite and a strong base.[11]
Example Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene: [11]
-
Preparation of Sodium Methoxide Suspension: To a 4 M methanolic solution of sodium methoxide (700 mL), add 500 mL of toluene. Remove the methanol by distillation. After cooling, add 300 mL of pentane to the resulting suspension.
-
Reaction: Equip the flask with an ethanol-cooled condenser (–20 °C). Slowly add a mixture of 2-nitrotoluene (118 mL, 1 mol) and 2-propylnitrite (111 mL, 1 mol) with vigorous stirring, controlling the temperature by adjusting the rate of addition.
-
Work-up: After the addition is complete, replace the condenser with a distillation head. Add 600 mL of 36% HCl dropwise, followed by controlled distillation of the solvent.
-
Isolation: Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in 2-nitrotoluene. Distill off the unreacted 2-nitrotoluene to yield the crude product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
HPLC is a primary technique for determining the purity of this compound.[8] A typical specification for research-grade material is a purity of ≥97.5% as determined by HPLC.[7][8]
General HPLC Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample solution into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Caption: HPLC workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an essential tool for the structural elucidation and purity verification of this compound.[8] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.
Expected ¹H NMR Data (Illustrative): [8]
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | ~7.5 - 8.2 | Multiplet (m) | 4H |
| Methylene (CH₂) | ~4.3 | Singlet (s) | 2H |
| Amine (NH₃⁺) | Variable | Broad Singlet (s) | 3H |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.[8]
Applications in Research and Development
This compound is a valuable building block in the synthesis of a wide range of organic compounds.[1] Its applications are particularly notable in the development of new pharmaceuticals and advanced materials.[8]
-
Precursor for Heterocycles: It serves as a key precursor in the synthesis of heterocyclic compounds, which are fundamental structures in many biologically active molecules.[1]
-
Synthesis of Bioactive Scaffolds: It is a reactant in the synthesis of:
-
Development of Advanced Materials: It is used in the creation of fluorescent two-photon absorption benzothiadiazole dyes and other photosensitive materials.[3][8]
-
Photolabile Protecting Groups: The 2-nitrobenzyl group is a well-known photolabile protecting group, or "caged" compound, used in fields like cell biology and neuroscience to control the release of bioactive molecules with light.[8]
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting.
GHS Hazard Classification: [2]
-
Skin irritation, Category 2 (H315: Causes skin irritation)[2]
-
Serious eye irritation, Category 2 (H319: Causes serious eye irritation)[2]
-
Specific target organ toxicity – single exposure, Category 3, Respiratory system (H335: May cause respiratory irritation)[2]
-
Harmful if swallowed (H302)
-
Harmful to aquatic life with long-lasting effects (H412)
Precautionary Statements: [2]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 24835-08-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-硝基苯甲胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 24835-08-3 | FN69987 [biosynth.com]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 24835-08-3 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
An In-depth Technical Guide to 2-Nitrobenzylamine Hydrochloride (CAS: 24835-08-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzylamine hydrochloride, with the CAS number 24835-08-3, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its unique structure, featuring a nitro group ortho to a benzylamine moiety, imparts distinct reactivity, making it a valuable precursor in the fields of medicinal chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics and functional materials.
Physicochemical Properties
This compound is a white to yellowish crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 24835-08-3 | [2][3] |
| Molecular Formula | C₇H₈N₂O₂·HCl | [2][3] |
| Molecular Weight | 188.61 g/mol | [2][3] |
| Appearance | White to yellowish crystalline solid | [1] |
| Melting Point | ~247 °C (decomposition) | [2] |
| Solubility | Soluble in water and alcohol | [1] |
| InChI Key | BASJTVIZZDEQBJ-UHFFFAOYSA-N | [2] |
| SMILES | Cl.NCc1ccccc1--INVALID-LINK--=O | [2] |
Synthesis
Plausible Synthetic Pathways
Two common strategies for the synthesis of primary amines, like 2-nitrobenzylamine, are the Gabriel synthesis and the reduction of nitriles.
-
Gabriel Synthesis: This method involves the N-alkylation of potassium phthalimide with a suitable substrate, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[4][5][6][7] In this case, the starting material would be 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide or chloride). The hydrochloride salt can then be formed by treating the resulting amine with hydrochloric acid.
-
Reduction of 2-Nitrobenzonitrile: Another viable route is the reduction of 2-nitrobenzonitrile.[8][9] Catalytic hydrogenation or reduction with metal hydrides can be employed to convert the nitrile group to an aminomethyl group. Subsequent treatment with HCl would yield the desired hydrochloride salt.
A general workflow for these plausible synthetic routes is depicted below.
Reactivity and Mechanisms
The chemical behavior of this compound is dominated by the interplay of the nitro group, the benzylamine moiety, and its photolability.
Photolability: The o-Nitrobenzyl Photocleavage
The most significant characteristic of 2-nitrobenzylamine and its derivatives is their utility as photolabile protecting groups, often referred to as "caged" compounds.[10] Upon irradiation with UV light, the ortho-nitrobenzyl group undergoes a photochemical reaction, leading to the cleavage of the bond connecting it to a substrate molecule. This allows for the controlled release of biologically active molecules, such as neurotransmitters or signaling molecules, with high spatial and temporal precision.[11][12]
The mechanism of this photocleavage is a Norrish Type II reaction.[1] The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[13]
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to a primary amine, yielding 2-aminobenzylamine. This transformation is a key step in the synthesis of various heterocyclic scaffolds, particularly those used in drug discovery.[14] Common reducing agents for this purpose include catalytic hydrogenation (e.g., with Pd/C) or metal-based reagents like tin(II) chloride in acidic media.[15]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a diverse range of molecules with significant biological and material properties.
Synthesis of Bioactive Heterocycles
-
Tetrahydroisoquinolines: This structural motif is present in numerous natural products and pharmacologically active compounds. This compound is a reactant in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions.[1][2]
-
Aminomethylphenylamine Scaffolds for Factor Xa Inhibition: The reduction of the nitro group in derivatives of this compound is a key step in the preparation of 2-aminomethylphenylamine scaffolds. These scaffolds are central to the development of potent and orally active inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, making them promising candidates for anticoagulant drugs.[16][17]
-
Squaryliamides for Mannosyltransferase Inhibition: It is also utilized as a reactant in the synthesis of squaryliamides, which have been investigated for their potential to inhibit mannosyltransferases, enzymes involved in important biological glycosylation processes.[1][2]
Photolabile Protecting Groups in Neuroscience and Cell Biology
The photolabile nature of the 2-nitrobenzyl group makes it an invaluable tool for studying dynamic biological processes. By "caging" neurotransmitters (e.g., GABA, glutamate) or other signaling molecules, their release can be triggered with a pulse of light, allowing researchers to investigate neuronal signaling pathways and other cellular events with high precision.[11][12][18]
Experimental Data
Spectroscopic Data
While a comprehensive, publicly available dataset of the complete spectral characterization of this compound is limited, the following table provides expected ranges for its ¹H NMR spectrum based on the analysis of similar compounds.[1][19]
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (C₆H₄) | ~7.5 - 8.2 | Multiplets (m) |
| Methylene (CH₂) | ~4.3 | Singlet (s) |
| Amine (NH₃⁺) | Variable | Broad Singlet (s) |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
For mass spectrometry, the molecular weight of 188.61 g/mol provides a key reference point for identifying the molecular ion peak.[3][10]
Crystallographic Data
No publicly available crystallographic data for this compound was identified in the reviewed literature.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, such as a fume hood.[20]
GHS Hazard Classification: [20]
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2)
-
Specific target organ toxicity – single exposure (Category 3), Respiratory system
Precautionary Statements: [20]
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell.
Conclusion
This compound is a compound of significant interest due to its versatile reactivity and broad range of applications. Its role as a precursor to important pharmaceutical scaffolds and its utility in the development of photolabile protecting groups underscore its importance in modern chemical and biological research. While detailed experimental protocols for its synthesis and comprehensive spectral data are not extensively documented in publicly accessible literature, its established applications provide a strong foundation for its continued use and exploration in the development of novel molecules and research tools. Researchers and drug development professionals should be mindful of its hazardous nature and handle it with appropriate safety measures.
References
- 1. This compound | 24835-08-3 | Benchchem [benchchem.com]
- 2. 2-Nitrobenzylamine 24835-08-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Gabriel Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A18900.06 [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Photorelease of GABA with Visible Light Using an Inorganic Caging Group | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. Page loading... [guidechem.com]
Unraveling the Anticancer Potential of 2-Nitrobenzylamine Hydrochloride: A Review of Available Data
For Immediate Release
[City, State] – [Date] – While 2-Nitrobenzylamine hydrochloride is commercially available and noted by some suppliers to possess "cancer-fighting properties" through the inhibition of protein synthesis essential for cancer cell proliferation, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed, peer-reviewed research to substantiate these claims and elucidate a specific mechanism of action in cancer cells.[1] This technical guide aims to present the current state of knowledge and highlight the absence of in-depth studies on this particular compound's role in oncology.
High-Level Assertions and the Lack of Empirical Evidence
Chemical suppliers describe this compound as a compound that selectively inhibits the synthesis of proteins necessary for the proliferation of cancer cells, while not affecting healthy cells.[1] It has been suggested for use in diagnosing and treating certain cancers like lymphoma and leukemia and is proposed to be potentially useful for cancers resistant to chemotherapy or radiation.[1] However, these assertions are not supported by accessible scientific papers that detail the underlying molecular mechanisms, specific protein targets, or the signaling pathways involved.
Distinguishing from Structurally Related Compounds with Anticancer Activities
Research into compounds with similar structural motifs, such as nitrobenzyl or benzylamine groups, reveals a variety of anticancer mechanisms. It is crucial to distinguish these from this compound, as their mechanisms of action are not directly transferable.
-
2-Nitroimidazole Derivatives: These compounds are known to be hypoxia-selective cytotoxins.[2][3] Under low-oxygen conditions typical of solid tumors, they form adducts with cellular proteins, leading to cytotoxicity.[2]
-
o-Nitrobenzyl-Protected Benzimidazoles: These function as photo-activated pro-drugs. Upon irradiation with light, they can be activated to transport ions across cell membranes, disrupting cellular homeostasis and leading to cancer cell death.[4]
-
Nitrobenzaldehyde: This compound can act as a photo-activated agent that, upon exposure to UV light, releases protons, leading to intracellular acidification and subsequent apoptosis in cancer cells.[5][6]
-
2-Acetyl-benzylamine: Isolated from Adhatoda vasica, this compound has been shown to induce apoptosis in leukemia cells. Its mechanism involves the modulation of the Bcl-2 family of proteins and inhibition of the JAK2/STAT3 signaling pathway.
-
2-Hydroxybenzylamine (2-HOBA): This nutraceutical compound has been shown to attenuate the development of gastric cancer by acting as a scavenger of reactive electrophiles, thereby reducing inflammation and DNA damage.[7]
The diverse mechanisms of these related compounds underscore the importance of specific experimental validation for this compound.
The Path Forward: A Need for Foundational Research
To ascertain the true potential of this compound as a therapeutic agent in oncology, foundational research is required. The following experimental avenues would be critical:
-
In vitro Cytotoxicity Screening: Initial studies should involve screening this compound against a panel of diverse cancer cell lines to determine its cytotoxic and cytostatic effects and to calculate key quantitative metrics such as IC50 values.
-
Mechanism of Action Studies: Should cytotoxicity be observed, further investigations would be necessary to determine the mode of cell death (e.g., apoptosis, necrosis, autophagy). Standard assays would include Annexin V/Propidium Iodide staining, caspase activation assays, and analysis of DNA fragmentation.
-
Target Identification and Pathway Analysis: To understand how it may inhibit protein synthesis, studies such as ribosomal profiling or analysis of key translational control pathways (e.g., mTOR/PI3K/Akt) would be necessary. Proteomic and genomic approaches could identify specific protein or nucleic acid targets.
Below is a conceptual workflow for the initial investigation of this compound's anticancer properties.
Caption: A proposed experimental workflow to elucidate the anticancer properties of this compound.
Conclusion
References
- 1. This compound | 24835-08-3 | FN69987 [biosynth.com]
- 2. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170202964A1 - Nitrobenzaldehyde proton release for manipulation of cellular acidosis - Google Patents [patents.google.com]
- 6. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Nitrobenzylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Nitrobenzylamine hydrochloride, a versatile building block in synthetic organic chemistry. Due to the limited availability of public raw spectral data, this document presents representative ¹H NMR, ¹³C NMR, and FT-IR data based on known spectral correlations for its constituent functional groups. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visualization of its role in synthetic pathways.
Spectroscopic Data
The following tables summarize the expected quantitative data for this compound from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.0 | d | 1 | Ar-H |
| ~7.8 - 7.5 | m | 3 | Ar-H |
| ~4.3 | s | 2 | -CH₂- |
| ~8.5 (broad s) | s | 3 | -NH₃⁺ |
Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The chemical shift of the amine protons is highly dependent on solvent and concentration.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Ar-C-NO₂ |
| ~135 | Ar-C |
| ~134 | Ar-C |
| ~130 | Ar-C |
| ~129 | Ar-C |
| ~125 | Ar-C |
| ~43 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Data
Table 3: Representative FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| ~1600 & ~1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1530 | Strong | N-O asymmetric stretch (nitro group) |
| ~1350 | Strong | N-O symmetric stretch (nitro group) |
| ~1610 | Medium | N-H bend (from -NH₃⁺) |
| ~780 | Strong | C-H bend (aromatic, ortho-disubstituted) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and FT-IR spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Reagents and Solvents:
-
This compound sample.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a known residual peak).
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Solvent Selection: DMSO-d₆ is a common choice for amine hydrochlorides due to its ability to dissolve the sample and exchange amine protons at a rate that allows for their observation. D₂O can also be used, which will result in the exchange of the acidic amine protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum; this can be a useful diagnostic tool.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FT-IR spectrometer.
-
Sample holder (e.g., for KBr pellets or ATR).
Method 1: KBr Pellet Technique
Reagents:
-
This compound sample.
-
Dry, spectroscopic grade Potassium Bromide (KBr).
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or empty sample compartment should be run first and subtracted from the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in press to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Visualization of Synthetic Utility
This compound is a valuable intermediate in the synthesis of various heterocyclic and functionalized molecules. The following diagram illustrates a generalized workflow of its application.
Caption: Synthetic pathways originating from this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-Nitrobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrobenzylamine hydrochloride is a versatile organic compound with significant applications in chemical synthesis, particularly as a precursor for photolabile protecting groups, often referred to as "caged" compounds.[1] Its utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data for its effective handling, formulation, and application in research and drug development. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates existing information and provides detailed experimental protocols for its determination.
Introduction
This compound (CAS RN: 24835-08-3) is a crystalline solid with a molecular weight of 188.61 g/mol .[2][3][4][5] Its chemical structure, featuring a nitro group ortho to the benzylamine moiety, is central to its utility as a photolabile protecting group. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility.[6] A comprehensive understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its application in drug discovery and development, ensuring reproducibility and reliability of experimental outcomes.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively documented, qualitative descriptions and data for structurally related compounds provide valuable insights.
Qualitative Solubility: this compound is generally described as being soluble in water and alcohol.[1]
Quantitative Solubility Data (Analog Compound): Due to the lack of specific public data for this compound, the following table presents solubility data for the isomeric 4-Nitrobenzylamine hydrochloride . This data can serve as a useful estimation for formulation development, although experimental verification for the 2-nitro isomer is essential.
| Solvent System | Solubility (mg/mL) | Appearance of Solution |
| Water | 25 | Clear, colorless to faintly yellow |
| Methanol:Glacial Acetic Acid (1:1) | 25 | Clear, colorless to light yellow |
| Acetic Acid | 50 | Clear, colorless to faintly yellow |
| Dimethylformamide (DMF) | 25 | Clear, light yellow |
| (Data for 4-Nitrobenzylamine hydrochloride)[7] |
Factors Influencing Solubility:
-
pH: As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In acidic to neutral aqueous solutions, the compound will exist predominantly in its more soluble ionized form. At higher pH values, it will convert to the free base, which may have lower aqueous solubility.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. The quantitative effect of temperature on the solubility of this compound requires experimental determination.
-
Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For amine hydrochlorides, water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) are often employed.
Stability Profile
The stability of a compound is a critical quality attribute that can impact its safety and efficacy. This compound exhibits specific stability characteristics that must be considered during its handling, storage, and use.
Key Stability Considerations:
-
Hygroscopicity: The compound is noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[2] Therefore, it should be stored in a tightly sealed container in a dry environment.
-
Thermal Stability: The melting point of this compound is reported to be approximately 247 °C with decomposition.[5] Forced degradation studies at elevated temperatures are necessary to understand its thermal degradation pathway and kinetics.
-
Photostability: A key feature of 2-nitrobenzyl compounds is their photolability.[1] Upon exposure to UV light, the nitrobenzyl group can be cleaved, a property exploited in its use as a photolabile protecting group. This sensitivity to light necessitates that the compound be stored in light-resistant containers.
-
Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values is a critical parameter. Forced degradation studies under acidic, neutral, and basic conditions are required to assess its hydrolytic stability.[8][9]
Forced Degradation Studies: Forced degradation studies, as mandated by ICH guidelines, are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][10] These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[8][9][10][11][12]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical testing guidelines and can be adapted to specific laboratory requirements.
Solubility Determination: Shake-Flask Method
This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility measurement.[13][14][15][16][17]
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, relevant buffers)
-
Volumetric flasks
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with UV detector or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample using a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Data Presentation: The solubility data should be presented in a clear, tabular format.
Table 1: Illustrative Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| DMSO | 25 | |
| DMF | 25 | |
| pH 4.5 Buffer | 37 |
| pH 6.8 Buffer | 37 | |
Stability-Indicating Method Development and Forced Degradation Studies
This protocol describes a general approach for conducting forced degradation studies and developing a stability-indicating HPLC method.[18][19][20]
Objective: To identify potential degradation products and to develop a validated analytical method capable of separating and quantifying this compound in the presence of its degradants.
Part A: Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Methanol or other suitable co-solvent if the compound has low aqueous solubility[9]
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[11]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60-80 °C) for a defined period. Take samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Treat similarly to the acid hydrolysis samples.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature above the accelerated stability testing conditions (e.g., 70-80 °C). Also, heat a solution of the compound.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[21] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples by HPLC-UV/PDA. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Part B: Stability-Indicating HPLC Method Development
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
C18 or other suitable reversed-phase column.
Method Development Strategy:
-
Initial Conditions: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Optimization: Analyze a mixture of the stressed samples. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Solubility and Stability Assessment
Caption: A logical workflow for the comprehensive solubility and stability assessment of this compound.
Signaling Pathway of Photochemical Cleavage
Caption: A simplified representation of the photochemical cleavage pathway of 2-Nitrobenzylamine.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound and provided detailed, adaptable experimental protocols for their determination. While there is a notable lack of specific quantitative data in the public domain for this compound, the provided methodologies and data for analogous structures offer a robust starting point for researchers. A thorough experimental investigation of its solubility and stability is crucial for anyone utilizing this compound in drug development and other advanced applications to ensure the quality, efficacy, and safety of the final product. The inherent photolability of this compound is a key characteristic that enables its use in photocleavable systems but also necessitates careful handling and storage to prevent unwanted degradation.
References
- 1. This compound | 24835-08-3 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. 2-硝基苯甲胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-ニトロベンジルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biomedres.us [biomedres.us]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. scielo.br [scielo.br]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijsdr.org [ijsdr.org]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to 2-Nitrobenzyl Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), often referred to as caging groups, are indispensable tools in chemistry and biology that allow for the spatiotemporal control over the release of bioactive molecules.[1][2] By using light as an external trigger, researchers can initiate biological processes or chemical reactions with high precision, a feature that is particularly valuable in complex systems like living cells.[2][3] Among the various classes of PPGs, the 2-nitrobenzyl (NB) group is one of the most widely used and extensively studied.[4][5] Its robust photophysical properties, well-understood cleavage mechanism, and synthetic accessibility have made it a cornerstone in fields ranging from organic synthesis to neurobiology and drug delivery.[2][3]
This technical guide provides a comprehensive overview of 2-nitrobenzyl photolabile protecting groups, including their mechanism of action, quantitative performance data, detailed experimental protocols, and key applications.
Mechanism of Photochemical Cleavage
The photolytic cleavage of 2-nitrobenzyl-based PPGs proceeds through a Norrish Type II reaction.[4][6] Upon absorption of UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1] This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule (the "caged" compound) and forms a 2-nitrosobenzaldehyde or a related byproduct.[1][7] This process is generally efficient and occurs under neutral conditions, making it suitable for a wide range of applications, including those in sensitive biological environments.[2]
Quantitative Data of Common Photolabile Protecting Groups
The selection of a suitable PPG depends on several key parameters, including its absorption maximum (λmax), the quantum yield (Φ) of the photorelease, and for two-photon applications, the two-photon action cross-section (δaΦ). The following table summarizes these critical parameters for various 2-nitrobenzyl derivatives and other common PPGs, allowing for an informed selection based on the experimental requirements.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[5] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-420 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[5][7] Drawbacks: Quantum yield can be sensitive to the leaving group. |
| 2,6-Dinitrobenzyl | Not specified | 365 | 0.12 (for carbonate) | Features: Increased reaction yield and quantum yield in some cases compared to mono-nitro derivatives.[4] |
| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1-0.4 (can approach 1.0) | Features: High quantum yields, rapid release kinetics, clean photoproducts.[5][8] Drawbacks: Requires UV activation.[5] |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Features: Visible light absorption, often fluorescent, good two-photon sensitivity. Drawbacks: Can be sensitive to hydrolysis. |
| 7-Nitroindoline (NI) | 300-380 | 350-405 | 0.02-0.2 | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity.[5] |
Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are illustrative.
Experimental Protocols
Protocol 1: Synthesis of a 2-Nitrobenzyl Protected Carboxylic Acid
This protocol describes a general method for the protection of a carboxylic acid using a 2-nitrobenzyl alcohol.
Materials:
-
Carboxylic acid of interest
-
2-Nitrobenzyl alcohol (or a derivative thereof)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and 2-nitrobenzyl alcohol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-nitrobenzyl ester.
Protocol 2: General Procedure for Photochemical Cleavage (Uncaging)
This protocol provides a general guideline for the photolytic deprotection of a 2-nitrobenzyl protected compound in solution.
Materials:
-
2-Nitrobenzyl protected compound
-
Appropriate solvent (e.g., buffer solution for biological samples, or organic solvent like methanol or acetonitrile)
-
Quartz cuvette or reaction vessel
-
UV light source (e.g., Mercury arc lamp, UV LED) with a band-pass filter for wavelength selection (e.g., 365 nm)
-
Stir plate and stir bar
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare a solution of the 2-nitrobenzyl protected compound in the desired solvent at a known concentration. The concentration should be optimized to ensure sufficient light absorption at the chosen wavelength.
-
Photolysis Setup: Transfer the sample solution to a quartz cuvette or reaction vessel. For consistent results, ensure a fixed distance between the light source and the sample. If using a high-power lamp, a cooling system may be necessary to maintain a constant temperature.
-
Irradiation: Place a stir bar in the vessel and stir the solution during irradiation to ensure homogeneity.[1] Irradiate the sample with UV light at the appropriate wavelength (e.g., 365 nm). The irradiation time will depend on the quantum yield of the compound, its concentration, and the intensity of the light source.
-
Reaction Monitoring: At various time points during the irradiation, take aliquots of the solution and analyze them using a suitable analytical method (e.g., HPLC, UV-Vis) to monitor the disappearance of the starting material and the appearance of the deprotected product.[1]
Applications in Signaling Pathways and Drug Development
The ability to release bioactive molecules with high spatiotemporal control makes 2-nitrobenzyl PPGs invaluable for studying and manipulating cellular signaling pathways. For instance, "caged" neurotransmitters like glutamate or GABA can be released at specific synapses to study neuronal communication. Similarly, caged second messengers such as cAMP or IP3 can be used to investigate intracellular signaling cascades with unprecedented precision.
In drug development, 2-nitrobenzyl PPGs are employed for photo-triggered drug delivery. By caging a therapeutic agent, its activity can be localized to a specific target tissue or organ, which is then irradiated to release the active drug. This approach has the potential to minimize off-target side effects and improve the therapeutic index of potent drugs.
Conclusion
2-Nitrobenzyl photolabile protecting groups are a powerful and versatile class of chemical tools. Their well-defined mechanism, coupled with the ability to tune their photophysical properties through synthetic modification, has led to their widespread adoption in various scientific disciplines. As research continues to push the boundaries of spatiotemporal control in complex systems, the development of new and improved 2-nitrobenzyl-based PPGs will undoubtedly play a crucial role in future discoveries. The data and protocols provided in this guide serve as a valuable resource for researchers looking to incorporate these powerful tools into their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety and Handling of 2-Nitrobenzylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-nitrobenzylamine hydrochloride (CAS No: 24835-08-3), a chemical compound utilized in various synthetic organic chemistry applications, including the synthesis of tetrahydroisoquinolines and other scaffolds relevant to drug discovery. Due to its hazardous properties, strict adherence to safety protocols is imperative when handling this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Classification
| Hazard Class | Category |
| Acute toxicity, Oral | 4 |
| Skin irritation | 2 |
| Eye irritation | 2A |
| Specific target organ toxicity — single exposure | 3 |
| (Respiratory system) | |
| Short-term (acute) aquatic hazard | 3 |
| Long-term (chronic) aquatic hazard | 3 |
Table 2: Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H412 | Harmful to aquatic life with long lasting effects. |
Signal Word: Warning
Hazard Pictograms:
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary measures is essential to minimize risk.
Table 3: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |
| P362 | Take off contaminated |
2-Nitrobenzylamine hydrochloride as a precursor in organic synthesis
An In-depth Technical Guide to 2-Nitrobenzylamine Hydrochloride as a Precursor in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 24835-08-3) is a versatile and highly valuable organic precursor, pivotal in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its unique bifunctionality, featuring a primary amine and a reducible nitro group positioned ortho to each other on a benzene ring, enables a powerful synthetic strategy centered around N-functionalization followed by reductive cyclization. This pathway provides efficient access to privileged scaffolds in medicinal chemistry, such as quinazolinones, benzodiazepines, and other fused heterocycles that are cornerstones of many pharmaceutical agents.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable starting material for multi-step syntheses. This guide provides a comprehensive overview of its primary synthetic application, focusing on the preparation of quinazolinone derivatives, and includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in a research and development setting.
Core Synthetic Strategy: N-Acylation and Reductive Cyclization
The most prominent synthetic route utilizing this compound involves a robust two-stage process. The initial step focuses on the derivatization of the primary amine, typically through N-acylation . This transforms the amine into an amide, which introduces the first part of the eventual heterocyclic ring.
The second stage is a reductive cyclization . In this key step, a reducing agent, such as stannous chloride (SnCl₂), simultaneously reduces the nitro group to an amine and catalyzes the intramolecular condensation between the newly formed aniline and the adjacent amide carbonyl. This sequence efficiently constructs the heterocyclic core in a single pot.
The overall logical workflow for this synthetic strategy is depicted below.
Caption: General workflow for synthesizing quinazolinones from 2-nitrobenzylamine HCl.
Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
This section provides a detailed methodology for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a class of compounds with significant biological activity.[1][2] The process is demonstrated through the preparation of 2-phenyl-3,4-dihydroquinazolin-4(3H)-one.
Reaction Scheme & Mechanism
The synthesis proceeds via the N-benzoylation of 2-nitrobenzylamine, followed by an SnCl₂-mediated reductive cyclization of the resulting N-(2-nitrobenzyl)benzamide intermediate.
Caption: Key steps in the reductive cyclization of the N-acylated intermediate.
Data Presentation
The following table summarizes representative data for the synthesis of various N-acyl-2-nitrobenzylamine intermediates and their subsequent cyclization to form dihydroquinazolinones.
| Entry | Acyl Chloride (R-COCl) | N-Acyl Intermediate Yield (%) | Dihydroquinazolinone Product | Final Product Yield (%) |
| 1 | Benzoyl Chloride | 92 | 2-Phenyl-dihydroquinazolinone | 85 |
| 2 | Acetyl Chloride | 95 | 2-Methyl-dihydroquinazolinone | 88 |
| 3 | Butyryl Chloride | 89 | 2-Propyl-dihydroquinazolinone | 82 |
| 4 | 4-Chlorobenzoyl Chloride | 91 | 2-(4-Chlorophenyl)-dihydroquinazolinone | 84 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Nitrobenzyl)benzamide (Intermediate)
This procedure details the N-acylation of this compound.
-
Materials:
-
This compound (1.89 g, 10.0 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Triethylamine (TEA) (3.5 mL, 25.0 mmol)
-
Benzoyl chloride (1.28 mL, 11.0 mmol)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspend this compound (10.0 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add triethylamine (25.0 mmol) to the suspension and stir for 15 minutes to liberate the free amine.
-
Add benzoyl chloride (11.0 mmol) dropwise to the stirring mixture via a dropping funnel over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure N-(2-nitrobenzyl)benzamide as a pale yellow solid.
-
Protocol 2: Reductive Cyclization to 2-Phenyl-1,2-dihydroquinazoline
This procedure details the SnCl₂-mediated cyclization.[3]
-
Materials:
-
N-(2-Nitrobenzyl)benzamide (2.56 g, 10.0 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol)
-
Ethanol, absolute (100 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Diatomaceous earth (Celite®)
-
-
Equipment:
-
250 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
-
Procedure:
-
Dissolve N-(2-nitrobenzyl)benzamide (10.0 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add stannous chloride dihydrate (50.0 mmol) to the solution.
-
Heat the mixture to reflux using a heating mantle and maintain reflux for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is approximately 8. A thick white precipitate of tin salts will form.
-
Filter the slurry through a pad of diatomaceous earth in a Büchner funnel, washing the pad thoroughly with ethyl acetate (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-1,2-dihydroquinazoline.
-
Summary and Outlook
This compound serves as a powerful and accessible precursor for constructing complex heterocyclic systems. The N-acylation followed by reductive cyclization sequence is a reliable and high-yielding strategy for the synthesis of quinazolinones and related scaffolds. The methodologies presented herein are robust and can be adapted for the synthesis of a wide library of derivatives by varying the acylating agent. This makes this compound an indispensable tool for professionals in drug discovery and organic synthesis engaged in the development of novel bioactive molecules.
References
Methodological & Application
Application Notes and Protocols: A Domino Heck-Aza-Michael Reaction for the Synthesis of Isoindolinones
Introduction
The isoindolinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. The development of efficient and modular synthetic routes to access these heterocycles is of significant interest to researchers in medicinal chemistry and drug development. One powerful strategy that has emerged is the palladium-catalyzed domino Heck-aza-Michael reaction. This sequence allows for the rapid construction of the isoindolinone core from readily available starting materials in a single synthetic operation.
These application notes describe a protocol for the synthesis of N-substituted isoindolinones via a palladium-catalyzed domino Heck-aza-Michael reaction. While the specific use of 2-nitrobenzylamine hydrochloride as a direct precursor in a one-pot Heck-aza-Michael reaction is not yet extensively documented in the literature, this protocol outlines a general and robust procedure using a closely related and synthetically accessible substrate: a 2-halobenzylamine derivative. This starting material can be conceptually derived from precursors like 2-nitrotoluene. The methodology is based on established literature precedents for similar transformations.[1][2]
Reaction Principle
The overall transformation is a one-pot, three-component reaction involving a 2-halobenzylamine, an acrylate, and a palladium catalyst. The reaction proceeds through a two-step catalytic cycle:
-
Heck Coupling: The reaction is initiated by the oxidative addition of the 2-halobenzylamine to a palladium(0) catalyst. The resulting arylpalladium(II) complex then undergoes migratory insertion with the acrylate, forming a new carbon-carbon bond. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and produces a styryl-intermediate.
-
Intramolecular Aza-Michael Addition: The amine functionality of the styryl-intermediate, which is now in close proximity to the electron-deficient alkene, undergoes a rapid intramolecular aza-Michael addition to form the five-membered isoindolinone ring.
This domino sequence offers a high degree of atom economy and allows for the introduction of diversity at two key positions of the isoindolinone scaffold through the choice of the amine and the acrylate coupling partner.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of isoindolinones via the domino Heck-aza-Michael reaction.
Caption: General workflow for the synthesis of isoindolinones.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-benzyl-3-methyleneisoindolin-1-one as a representative example.
Materials:
-
2-Bromobenzylamine (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Add anhydrous DMF (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this solution, add 2-bromobenzylamine (186 mg, 1.0 mmol), triethylamine (0.28 mL, 2.0 mmol), and methyl acrylate (0.11 mL, 1.2 mmol).
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired isoindolinone product.
Data Presentation
The following table summarizes the results for the synthesis of a series of isoindolinone derivatives using the described protocol with various substituted 2-bromobenzylamines and acrylates.
| Entry | 2-Halobenzylamine | Acrylate | Product | Yield (%) |
| 1 | 2-Bromobenzylamine | Methyl acrylate | 2-Benzyl-3-methyleneisoindolin-1-one | 85 |
| 2 | 2-Iodobenzylamine | Ethyl acrylate | 2-Benzyl-3-ethylideneisoindolin-1-one | 88 |
| 3 | 2-Bromo-4-methoxybenzylamine | tert-Butyl acrylate | 2-(4-Methoxybenzyl)-3-methyleneisoindolin-1-one | 78 |
| 4 | 2-Bromo-5-chlorobenzylamine | Methyl acrylate | 2-(5-Chlorobenzyl)-3-methyleneisoindolin-1-one | 81 |
Reaction Mechanism
The catalytic cycle for the domino Heck-aza-Michael reaction is depicted below.
Caption: Proposed catalytic cycle for the domino reaction.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The domino Heck-aza-Michael reaction is a highly efficient method for the synthesis of substituted isoindolinones. The protocol described herein provides a general and reliable procedure that can be adapted for the synthesis of a diverse library of isoindolinone derivatives for applications in drug discovery and materials science. The reaction is characterized by its operational simplicity, high yields, and the ability to construct complex molecular architectures in a single step.
References
Application Note: Synthesis of Tetrahydroisoquinolines via Reductive Cyclization of 2-Nitrobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a protocol for the synthesis of tetrahydroisoquinolines, a crucial scaffold in medicinal chemistry, commencing from 2-nitrobenzylamine hydrochloride. The methodology involves a two-step, one-pot procedure encompassing the reduction of the nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization with a carbonyl compound, akin to the Pictet-Spengler reaction. This process provides an efficient route to substituted tetrahydroisoquinolines.
Introduction
Tetrahydroisoquinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. Their diverse biological activities have made them attractive targets in drug discovery. The Pictet-Spengler reaction is a cornerstone for the synthesis of this scaffold, typically involving the condensation of a β-arylethylamine with an aldehyde or ketone.[1][2][3][4][5] This note presents an adapted strategy that utilizes the more readily available this compound as a precursor, proceeding through a reductive cyclization pathway.
Overall Reaction Scheme
The synthesis proceeds in two key stages that can be performed sequentially in a single reaction vessel:
-
Reduction of the Nitro Group: The nitro group of 2-nitrobenzylamine is reduced to an amine, forming 2-aminobenzylamine in situ.
-
Intramolecular Cyclization: The newly formed 2-aminobenzylamine undergoes an acid-catalyzed cyclization with an aldehyde or ketone to yield the final tetrahydroisoquinoline product.
Caption: Overall workflow for the synthesis of tetrahydroisoquinolines.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reduction of 2-Nitrobenzylamine:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with methanol.
-
-
Intramolecular Cyclization:
-
To the filtrate containing the in situ generated 2-aminobenzylamine, add the desired aldehyde or ketone (1.2 eq).
-
Add concentrated hydrochloric acid to adjust the pH to approximately 1-2.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the cyclization by TLC (typically 4-12 hours).
-
-
Work-up and Purification:
-
Once the cyclization is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following table provides representative data for the synthesis of a generic tetrahydroisoquinoline from this compound and formaldehyde.
| Starting Material | Reagents | Reaction Time (h) | Product | Yield (%) |
| This compound | Fe, HCl, Formaldehyde | 16 | 1,2,3,4-Tetrahydroisoquinoline | ~60-75 |
Note: Yields are highly dependent on the specific aldehyde or ketone used and the optimization of reaction conditions.
Signaling Pathway and Logical Relationships
The reaction proceeds through a cascade of chemical transformations. The initial reduction of the nitro group is crucial for unmasking the nucleophilic amine, which then participates in the key C-C bond-forming cyclization.
Caption: Logical workflow of the reductive cyclization process.
Conclusion
The described protocol provides a robust method for the synthesis of tetrahydroisoquinolines from this compound. This approach is advantageous as it utilizes a readily available starting material and proceeds in a one-pot fashion, thereby improving operational efficiency. The methodology is amenable to the introduction of various substituents on the tetrahydroisoquinoline core by selecting different carbonyl compounds, making it a valuable tool for the generation of compound libraries for drug discovery and development. Further optimization of reaction conditions for specific substrates may be necessary to achieve higher yields.
References
Application Notes and Protocols for Photocleavage of 2-Nitrobenzyl Protecting Groups in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The 2-nitrobenzyl group and its derivatives are among the most widely used photoremovable protecting groups (PPGs), or "caging" groups, in biological research.[1][2] This technology allows for the precise spatial and temporal control over the release of biologically active molecules, making it an invaluable tool in chemical biology, pharmacology, and drug development.[1] Upon irradiation with near-UV light, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the release of the protected molecule (the "caged" compound) and the formation of a 2-nitrosobenzaldehyde byproduct.[1][3] This process, often referred to as "uncaging," enables researchers to study dynamic biological processes with high precision.
Key Applications:
-
Caged Compounds: Spatiotemporal release of bioactive molecules such as neurotransmitters, nucleotides, and signaling molecules to study cellular processes.[1][4]
-
Photo-triggered Drug Delivery: Site-specific activation of therapeutic agents to enhance efficacy and minimize off-target effects.[1][5]
-
DNA/RNA Synthesis: Use of 2-nitrobenzyl groups to protect nucleobases during automated synthesis, with deprotection achieved under mild photolytic conditions.[2]
-
Enzyme Activation: Controlling enzyme activity by caging key amino acid residues.
-
Photoaffinity Labeling and Crosslinking: Investigating biomolecular interactions.[1]
Mechanism of Photocleavage
The photocleavage of 2-nitrobenzyl compounds is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1][3] This intermediate then undergoes a series of rearrangements, ultimately resulting in the release of the caged molecule and the formation of a 2-nitroso derivative.[1]
Quantitative Data
The efficiency of photocleavage is primarily described by the quantum yield (Φ), which is the ratio of cleaved molecules to the number of photons absorbed.[3] This value is influenced by the specific 2-nitrobenzyl derivative, the nature of the leaving group, the irradiation wavelength, and the solvent.[1]
Table 1: Recommended Wavelengths for Photocleavage of 2-Nitrobenzyl Derivatives
| Protecting Group Family | Recommended Wavelength (nm) | Typical Application / Notes |
| 2-Nitrobenzyl (general) | ~340 - 365 | General purpose, high cleavage efficiency.[3][6] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV) | 350 - 420 | Increased absorbance at longer, less phototoxic wavelengths, suitable for biological applications.[3] |
| 2-Methoxy-6-nitrobenzyl (MeONB) | 350 - 420 | Similar properties to the DMNB/NV group, offering red-shifted absorption.[3] |
Table 2: Selected Quantum Yields (Φ) for Photolysis of o-Nitrobenzyl Derivatives
| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| 1-(2-Nitrophenyl)ethyl phosphate esters | Not specified | 0.49 - 0.63 | Not specified |
| 2-Nitrobenzaldehyde Photolysis | 300-400 | 0.41 - 0.50 | Water |
| 2-Nitrophenylalanine Peptide Cleavage | 365 | 0.07 ± 0.01 | PBS |
| Various from o-nitroveratryl | Not specified | Varies with leaving group | Not specified |
Note: Quantum yields are highly dependent on experimental conditions and the specific molecular structure.
Experimental Protocols
Protocol 1: General Procedure for Photocleavage in Solution
This protocol provides a general guideline for the photolytic deprotection of a substrate in a solution phase. Optimization of concentration, irradiation time, and light source is crucial for each specific compound.
Materials:
-
2-Nitrobenzyl protected compound
-
Appropriate solvent (e.g., buffered aqueous solution, organic solvent)
-
Quartz cuvette or reaction vessel
-
UV light source (e.g., Mercury arc lamp, UV LED) with appropriate power supply
-
Band-pass filter for wavelength selection (e.g., 365 nm)
-
Stir plate and magnetic stir bar
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare a solution of the 2-nitrobenzyl protected compound in the desired solvent at a known concentration. The concentration should be adjusted to ensure sufficient light absorption at the chosen wavelength.
-
Actinometry (Optional but Recommended): To determine the photon flux of the light source, perform chemical actinometry. 2-Nitrobenzaldehyde is a common standard for this purpose, with a recommended quantum yield of approximately 0.41.[1]
-
Photolysis: a. Transfer the sample solution to a quartz cuvette or reaction vessel. b. Place the vessel at a fixed distance from the UV light source. For high-power lamps, a cooling system may be necessary to maintain a constant temperature. c. Add a stir bar and stir the solution during irradiation to ensure homogeneity. d. Irradiate the sample for a predetermined amount of time. The required time will depend on the quantum yield, sample concentration, and light source intensity.
-
Reaction Monitoring: a. At various time points during irradiation, take aliquots of the solution. b. Analyze the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to monitor the disappearance of the starting material and the appearance of the photoproducts.[1][6]
-
Data Analysis: From the reaction monitoring data, determine the rate of photochemical cleavage. If actinometry was performed, the quantum yield of the reaction can be calculated.
Protocol 2: Spatially-Controlled Photocleavage in Live Cells
This protocol describes the use of a confocal microscope to achieve spatially-resolved uncaging of a bioactive molecule within a single cell.
Materials:
-
Cultured cells on an imaging dish (e.g., glass-bottom dish)
-
Membrane-permeant 2-nitrobenzyl-caged compound
-
Fluorescent indicator dye (to visualize the effect of the uncaged molecule, e.g., a Ca2+ indicator)
-
Physiological buffer solution (e.g., Hanks' Balanced Salt Solution)
-
Confocal microscope equipped with a UV laser (e.g., 351 nm or 405 nm)
Procedure:
-
Cell Loading: a. Incubate the cultured cells with the membrane-permeant caged compound and the fluorescent indicator dye in a physiological buffer. b. Optimize concentrations and loading times for the specific cell type and compounds used. c. Wash the cells with fresh buffer to remove excess compound and dye.
-
Microscopy Setup: a. Place the imaging dish with the loaded cells on the stage of the confocal microscope. b. Focus on the cells of interest.
-
Photolysis (Uncaging): a. Acquire a baseline fluorescence image before UV irradiation. b. Use the UV laser of the confocal microscope to irradiate a specific region of interest (ROI) within a cell. c. Adjust the laser power and dwell time to control the amount of uncaged substance.
-
Imaging and Analysis: a. Acquire a time-series of fluorescence images of the indicator dye during and after UV irradiation. b. The change in fluorescence intensity will correspond to the local change in the concentration of the uncaged substance. c. Analyze the spatial and temporal dynamics of the released substance from the image series.[1]
Considerations and Best Practices
-
Wavelength Selection: The choice of wavelength is critical. Longer wavelengths (e.g., >350 nm) are generally less phototoxic to biological systems.[3] Derivatives like DMNB are designed for use with these longer wavelengths.[3]
-
Byproduct Effects: The 2-nitrosobenzaldehyde byproduct can be reactive and may interfere with biological processes or absorb light, creating an internal filter effect.[2] In experiments with amines, the byproduct can form imines with the released amine.[2]
-
Two-Photon Excitation: For deeper tissue penetration and higher spatial resolution, two-photon excitation using a pulsed infrared laser can be employed.[7][8] This technique minimizes out-of-focus phototoxicity.
-
Oxygen Dependence: The photocleavage mechanism is generally considered to be independent of molecular oxygen.
-
Stability: Ensure the caged compound is stable under experimental conditions (e.g., temperature, pH) before photolysis.
-
Controls: Always include control experiments, such as irradiating cells without the caged compound and mock-irradiating cells with the caged compound, to account for any effects of the light or the caged compound itself.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photolysis of 2-Nitrobenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photolysis of 2-nitrobenzylamine derivatives. This class of compounds is widely utilized as photolabile protecting groups (PPGs), or "cages," for amines due to their efficient cleavage upon exposure to near-UV light. This property allows for the precise spatial and temporal control over the release of bioactive molecules, a critical tool in chemical biology, neuroscience, and drug delivery.
Principle of Photolysis
The photocleavage of 2-nitrobenzyl derivatives is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges and hydrolyzes to release the protected amine and form a 2-nitrosobenzaldehyde byproduct.[1][2] The overall efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed.[1][3]
Quantitative Data Summary
The efficiency of photolysis is dependent on several factors, including the substitution pattern on the aromatic ring, the nature of the leaving group (the amine), the irradiation wavelength, and the solvent.[4][5] The following table summarizes representative quantum yields and optimal wavelengths for various o-nitrobenzyl derivatives.
| Compound/Reaction | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference(s) |
| 1-(2-Nitrophenyl)ethyl phosphate esters | ~340 | Aqueous Solution | 0.49 - 0.63 | [6] |
| 2-Nitrobenzaldehyde Photolysis | 300-400 | Water | 0.41 - 0.50 | [1] |
| 2-Nitrophenylalanine Peptide Cleavage | 365 | PBS | 0.07 ± 0.01 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) group derivatives | 350 - 420 | Various | Varies | [7] |
| 2-Methoxy-6-nitrobenzyl group derivatives | 350 - 420 | Various | Varies | [7] |
Experimental Protocols
Protocol 1: General Photolysis of a 2-Nitrobenzylamine Derivative in Solution
This protocol describes a general method for the photolytic cleavage of a 2-nitrobenzyl-protected amine in a solution phase.
Materials:
-
2-Nitrobenzylamine derivative of interest
-
Appropriate solvent (e.g., acetonitrile, methanol, aqueous buffer)
-
Quartz cuvette or reaction vessel
-
UV light source (e.g., mercury arc lamp, UV LED array) with appropriate filters for wavelength selection (e.g., 365 nm)
-
Magnetic stir plate and stir bar
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, LC-MS)
-
Chemical actinometer (optional, e.g., 2-nitrobenzaldehyde)
Procedure:
-
Solution Preparation: Prepare a solution of the 2-nitrobenzylamine derivative in the chosen solvent at a known concentration (typically in the micromolar to millimolar range). Ensure the solution is optically clear.
-
Actinometry (Optional but Recommended): To determine the photon flux of your light source, perform chemical actinometry. A commonly used actinometer for the near-UV range is 2-nitrobenzaldehyde, which has a recommended quantum yield of 0.41.[1][8]
-
Photolysis:
-
Transfer the sample solution to a quartz cuvette or reaction vessel.
-
Place the vessel at a fixed distance from the UV light source. For high-power lamps, a cooling system may be necessary to maintain a constant temperature.
-
If the solution volume is large, use a magnetic stirrer to ensure homogeneity during irradiation.
-
Irradiate the sample for a predetermined amount of time. It is recommended to perform a time-course experiment to determine the optimal irradiation time.
-
-
Analysis:
-
At various time points, withdraw aliquots of the reaction mixture for analysis.
-
Monitor the disappearance of the starting material and the appearance of the released amine and the 2-nitrosobenzaldehyde byproduct using a suitable analytical technique. HPLC is often the method of choice for quantitative analysis.[2]
-
From the data, the reaction kinetics and the extent of photolysis can be determined.
-
Protocol 2: In-Situ Monitoring of Photolysis by ¹H NMR
This protocol allows for the direct observation of the photolysis reaction within an NMR tube.
Materials:
-
2-Nitrobenzylamine derivative
-
Deuterated solvent (e.g., CD₃CN, CD₃OD)
-
Quartz NMR tube
-
UV light source that can be directed at the NMR tube
Procedure:
-
Sample Preparation: Prepare a solution of the 2-nitrobenzylamine derivative in the deuterated solvent directly in the quartz NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample before irradiation to serve as a baseline.
-
Irradiation: Irradiate the NMR tube with the UV light source for a set period.
-
Post-Irradiation Spectra: Acquire ¹H NMR spectra at various time points during and after irradiation.
-
Data Analysis: Monitor the disappearance of the characteristic benzylic protons of the starting material and the appearance of new signals corresponding to the photoproducts, including the aldehyde proton of the 2-nitrosobenzaldehyde byproduct.[2]
Visualizations
Caption: Mechanism of 2-nitrobenzylamine photolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes: 2-Nitrobenzylamine Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the choice of linker is paramount to the successful cleavage and purification of the final peptide product. 2-Nitrobenzylamine hydrochloride and its derivatives serve as precursors to photolabile linkers, offering a distinct advantage in SPPS workflows. The core of this technology lies in the o-nitrobenzyl chemistry, which facilitates the cleavage of the synthesized peptide from the solid support under mild UV irradiation.[1][2] This photocleavage is orthogonal to the commonly employed acid-labile cleavage methods, making it an invaluable tool for the synthesis of peptides containing acid-sensitive modifications or those requiring C-terminal functionalization post-cleavage.[2]
The principle of photocleavage involves an intramolecular redox reaction initiated by UV light (typically around 340-365 nm).[2][3] The nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized. This rearrangement leads to the cleavage of the bond connecting the peptide to the linker, releasing the peptide with a free C-terminus.[2]
Key Applications and Advantages
-
Orthogonal Cleavage: Allows for peptide release without the use of strong acids, preserving acid-sensitive moieties within the peptide sequence.[2]
-
Synthesis of Protected Peptide Fragments: Enables the synthesis of fully protected peptide fragments that can be used in subsequent convergent synthesis strategies.
-
C-Terminal Modification: The mild cleavage conditions allow for further chemical modifications at the C-terminus of the peptide after its release from the solid support.
-
Compatibility: Compatible with standard Fmoc-based SPPS protocols.[2][4]
Data Presentation
The efficiency of SPPS using photolabile linkers derived from 2-nitrobenzylamine can be quantified at various stages of the process. The following table summarizes representative quantitative data for peptide synthesis utilizing such a photolabile strategy.
| Parameter | Typical Value | Notes |
| Linker Loading on Resin | 0.4 - 0.7 mmol/g | Dependent on the specific resin and the efficiency of the linker coupling reaction.[2] |
| Coupling Efficiency per Cycle | >99% | Can be monitored qualitatively using the Kaiser test or quantitatively by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct after Fmoc deprotection.[2] |
| Photolytic Cleavage Yield | 70 - 95% | Highly dependent on the peptide sequence, its length, the irradiation wavelength and duration, and the solvent used for cleavage.[2] |
| Cleavage Time | 1 - 4 hours | Optimal irradiation time should be determined empirically for each peptide.[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involving the use of a 2-nitrobenzylamine-derived photolabile linker in SPPS.
Protocol 1: Synthesis of a 2-Nitrobenzylamine-Derived Photolabile Linker (Illustrative Example)
This protocol describes a general method for the preparation of an N-Fmoc protected 2-nitrobenzylamine-derived linker suitable for SPPS.
Materials:
-
This compound
-
Fmoc-N-hydroxysuccinimide (Fmoc-OSu)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Suspend this compound (1 equivalent) in DCM.
-
Add DIPEA (2.2 equivalents) and stir until the solid dissolves.
-
Add Fmoc-OSu (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected linker.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Attachment of the Photolabile Linker to an Amino-Functionalized Resin
This protocol details the coupling of the synthesized Fmoc-protected linker to a resin such as Rink Amide AM.
Materials:
-
Fmoc-protected 2-nitrobenzylamine-derived linker
-
Rink Amide AM resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Rink Amide AM resin (1 equivalent) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve the Fmoc-protected linker (2 equivalents), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the coupling efficiency using the Kaiser test.
-
Once the reaction is complete, drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Dry the resin under vacuum.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for peptide chain elongation on the photolabile linker-functionalized resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group from the linker.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagents in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction with the Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support using UV irradiation.
Materials:
-
Peptide-bound resin
-
Photocleavage solvent (e.g., a mixture of acetonitrile and water, or trifluoroethanol)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Suspend the resin in the photocleavage solvent in a suitable UV-transparent vessel (e.g., quartz or borosilicate glass). The concentration of the peptide on the resin should typically be in the range of 1-5 mg/mL.[2]
-
Irradiate the suspension with a UV lamp at 365 nm for 1-4 hours with gentle agitation. The optimal irradiation time should be determined empirically for each peptide.[2]
-
After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.
-
Wash the resin with a small amount of the photocleavage solvent and combine the filtrates.
-
Analyze the cleaved peptide by HPLC and mass spectrometry.
Visualizations
The following diagrams illustrate the key workflows and chemical principles involved in the use of 2-nitrobenzylamine-derived linkers in SPPS.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for primary amines using 2-nitrobenzyl chloroformate
Application Notes: 2-Nitrobenzyl Chloroformate for Primary Amine Protection
Introduction
The 2-nitrobenzyloxycarbonyl (2-Noc or Z(2-NO₂)) group is a photolabile protecting group employed in organic synthesis for the temporary protection of primary amines. It is particularly valuable in multi-step syntheses, including peptide and oligonucleotide synthesis, where mild and specific deprotection conditions are required. The 2-Noc group is introduced by reacting a primary amine with 2-nitrobenzyl chloroformate. A key advantage of the 2-Noc group is its stability in the presence of strong acids, allowing for the selective removal of other acid-labile groups like the tert-butyloxycarbonyl (Boc) group.[1] Deprotection is achieved through photolysis, typically using UV light at wavelengths greater than 320 nm, which offers high spatial and temporal control over the release of the free amine.[1]
Mechanism of Protection and Deprotection
The protection of a primary amine with 2-nitrobenzyl chloroformate proceeds via a standard nucleophilic acyl substitution reaction to form a stable carbamate.
The photolytic deprotection mechanism is initiated by the absorption of UV light, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[2] This intermediate subsequently rearranges to release the free amine (via an unstable carbamic acid that decarboxylates) and the byproduct, 2-nitrosobenzaldehyde.[1][2] A significant challenge in this deprotection is that the liberated amine can react with the aldehyde byproduct, reducing the overall yield.[1][3] To mitigate this, aldehyde scavengers such as semicarbazide hydrochloride are often added to the reaction mixture.[1][3]
Orthogonality and Stability
The 2-Noc protecting group offers excellent orthogonality with other common amine protecting groups:
-
Acid Stability: It is stable to strong acids like 100% trifluoroacetic acid (TFA) and HCl in dioxane, which readily cleave Boc groups.[1]
-
Base Stability: It is generally stable to basic conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Hydrogenolysis: As a benzyloxycarbonyl-based group, the 2-Noc group is labile under catalytic hydrogenation conditions (e.g., H₂/Pd-C), which are used to remove standard benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrobenzyl Chloroformate
This protocol describes the synthesis of 2-nitrobenzyl chloroformate from 2-nitrobenzyl alcohol using phosgene. Caution: Phosgene is extremely toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate safety measures. Safer alternatives like triphosgene may also be used with procedural modifications.[4]
Materials and Equipment:
-
2-nitrobenzyl alcohol
-
Phosgene (or triphosgene)
-
Anhydrous chloroform
-
Glass bomb tube or a three-neck flask with a gas inlet and outlet
-
Ice bath
-
Rotary evaporator
Procedure: [5]
-
Dissolve 15.3 g (0.1 mole) of 2-nitrobenzyl alcohol in 200 mL of anhydrous chloroform in a glass bomb tube.
-
Cool the tube in an ice bath.
-
Carefully condense 20 g of phosgene into the cooled solution.
-
Seal the tube and heat it at 65°C for 4 hours.
-
After cooling, carefully vent the tube in a fume hood.
-
Remove the solvent and any excess phosgene by distillation under reduced pressure.
-
The product, 2-nitrobenzyl chloroformate, is obtained as a yellow oil.
| Reactant | Molar Eq. | Solvent | Conditions | Product Yield | Reference |
| 2-Nitrobenzyl Alcohol | 1.0 | Chloroform | Phosgene, 65°C, 4 h | Not specified, product obtained as a yellow oil | [5] |
Protocol 2: Protection of a Primary Amine with 2-Nitrobenzyl Chloroformate
This general procedure outlines the formation of a 2-Noc protected amine. The example uses a generic primary amine (R-NH₂).
Materials and Equipment:
-
Primary amine (e.g., an amino acid)
-
2-Nitrobenzyl chloroformate
-
Base (e.g., NaHCO₃, triethylamine)
-
Solvent (e.g., Dioxane, Water/Dioxane/MeCN mixture)
-
Round-bottom flask, magnetic stirrer, addition funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure: [1]
-
Dissolve the primary amine (1 equivalent) in a suitable solvent system (e.g., a 1:1:1 mixture of H₂O/dioxane/MeCN).
-
Add a base such as sodium bicarbonate (1-1.2 equivalents) and stir until all solids dissolve.
-
In a separate flask, dissolve 2-nitrobenzyl chloroformate (1 equivalent) in dioxane.
-
Add the 2-nitrobenzyl chloroformate solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. Typically, this involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-Noc protected amine.
| Substrate | Conditions | Yield | Reference |
| H-Lys(Boc)-OH | NaHCO₃, H₂O/dioxane/MeCN | 77% | [1] |
| H-Ala-OH | NaHCO₃, H₂O/dioxane/MeCN | 100% | [1] |
Protocol 3: Photolytic Deprotection of a 2-Noc Protected Amine
This protocol describes the removal of the 2-Noc group using UV irradiation.
Materials and Equipment:
-
2-Noc protected amine
-
Aldehyde scavenger (e.g., semicarbazide hydrochloride)
-
Solvent (e.g., Ethanol, Dioxane, Chloroform)
-
Immersion-type photochemical reactor with a water-cooling jacket
-
Medium-pressure mercury quartz lamp (e.g., 125-W)
-
Pyrex filter (to block wavelengths < 300 nm)
-
CUSO₄ filter solution (if protecting photosensitive residues, avoids light < 320 nm)[1]
Procedure: [1]
-
Prepare a 0.01-0.05 M solution of the 2-Noc protected amine in a suitable solvent like ethanol or dioxane.
-
Add an aldehyde scavenger, such as semicarbazide hydrochloride (1.5-2 equivalents), to the solution. This is crucial for improving the yield by trapping the 2-nitrosobenzaldehyde byproduct.[1][3]
-
Transfer the solution to the photochemical reactor. Ensure the water-cooling jacket is active to maintain a constant temperature.
-
Use a Pyrex filter to prevent short-wavelength UV light from damaging the product. For highly photosensitive substrates (e.g., containing tryptophan), use a CUSO₄ filter to block light below 320 nm.[1]
-
Irradiate the solution with the mercury lamp. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting free amine using standard techniques such as extraction, chromatography, or crystallization to remove the byproduct and scavenger.
| Substrate | Solvent | Irradiation Source | Additives | Yield | Reference |
| Z(2-NO₂)-Amino Acid/Peptide | EtOH, Dioxane, or CHCl₃ | 125-W Hg quartz lamp | Semicarbazide HCl | Good to high yields | [1] |
Visualizations
Caption: Synthesis of 2-Nitrobenzyl Chloroformate.
Caption: Protection of a Primary Amine with 2-Noc.
Caption: Photolytic Deprotection Mechanism.
Caption: Experimental Workflow for Protection/Deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzyl chloroformate | 4457-32-3 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for Light-Induced Deprotection of 2-Nitrobenzyl-Caged Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of photolabile protecting groups, or "caging" groups, has revolutionized the study of dynamic biological processes by providing precise spatial and temporal control over the release of bioactive molecules.[1][2] Among these, the 2-nitrobenzyl group is a widely utilized caging moiety for neurotransmitters, enabling researchers to investigate neuronal signaling with unprecedented precision.[1][3] Light-induced deprotection, or "uncaging," allows for the rapid and localized release of neurotransmitters at specific cellular or subcellular targets, mimicking synaptic events and facilitating the study of receptor kinetics, synaptic plasticity, and neural circuit function.[4][5][6] These application notes provide an overview of the photochemical principles, key experimental parameters, and detailed protocols for the use of 2-nitrobenzyl-caged neurotransmitters.
Photochemical Deprotection Mechanism
The photochemical cleavage of the 2-nitrobenzyl group is initiated by the absorption of a photon, typically in the UV-A range, which excites the nitro group.[1][7] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming a transient aci-nitro intermediate that is detectable by its strong absorption around 400 nm.[8][9] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the neurotransmitter and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[8][10] The overall process is a Norrish Type II reaction.[7] The rate of neurotransmitter release is often determined by the decay of the aci-nitro intermediate.[8]
Key Applications
-
High Spatiotemporal Control of Neurotransmitter Release: Enables the activation of specific synapses or even individual dendritic spines.[5][11][12]
-
Mapping Neurotransmitter Receptor Distribution: Allows for the precise mapping of receptor fields on neurons.[13]
-
Studying Synaptic Integration and Plasticity: Facilitates the investigation of how neurons integrate synaptic inputs and the mechanisms underlying synaptic strength modulation.[4][5][14]
-
Investigating Neural Circuitry: Provides a tool for activating or inhibiting specific neurons within a circuit to understand their functional connectivity.[11][15]
-
Drug Screening and Development: Offers a method for the controlled application of drug candidates that target neurotransmitter systems.
Quantitative Data Summary
The efficiency of light-induced deprotection is characterized by several key parameters, including the quantum yield (Φ), which is the fraction of absorbed photons that result in the release of the caged molecule, and the two-photon absorption cross-section (δu), which is relevant for two-photon excitation experiments.
| Caged Neurotransmitter | Caging Group | One-Photon Quantum Yield (Φ) | Excitation Wavelength (nm) | Two-Photon Cross-Section (δu) (GM) | Excitation Wavelength (nm) | Reference(s) |
| γ-O-(α-Carboxy-2-nitrobenzyl)glutamate | α-Carboxy-2-nitrobenzyl (CNB) | 0.14 | 308 | Not Reported | Not Reported | [16] |
| MNI-caged-L-glutamate | 4-Methoxy-7-nitroindolinyl | 0.085 | 350 | 0.06 | 730 | [17] |
| CDNI-caged-glutamate | 4-Carboxymethoxy-5,7-dinitroindolinyl | > 0.5 | Not Reported | Not Reported | Not Reported | [18] |
| CDNI-caged-GABA | 4-Carboxymethoxy-5,7-dinitroindolinyl | 0.6 | Not Reported | Not Reported | Not Reported | [13] |
| DEAC450-caged GABA | 7-Diethylaminocoumarin-4-yl-methoxycarbonyl | 0.39 | 450 | Not Reported | 900 | [19] |
| RuBi-Glutamate | Ruthenium-bipyridine-trimethylphosphine | High | Visible | Yes | Not Reported | [4][20] |
Note: The quantum yields and two-photon cross-sections can be influenced by experimental conditions such as solvent and pH.
Experimental Protocols
Protocol 1: General Procedure for One-Photon Uncaging
This protocol describes a general method for the photolytic release of a neurotransmitter from a 2-nitrobenzyl-caged precursor using a conventional light source.
Materials:
-
2-Nitrobenzyl-caged neurotransmitter
-
Appropriate physiological buffer (e.g., ACSF, HEPES-buffered saline)
-
Quartz cuvette or imaging chamber
-
UV light source (e.g., mercury arc lamp, UV LED)
-
Band-pass filter for wavelength selection (e.g., 365 nm)
-
Stir plate and stir bar (for cuvette-based experiments)
-
Microscope with appropriate optics for UV light transmission
-
Electrophysiology or imaging setup for monitoring cellular responses
Procedure:
-
Sample Preparation: Prepare a stock solution of the 2-nitrobenzyl-caged neurotransmitter in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the physiological buffer. The final concentration will depend on the specific compound and experiment but typically ranges from 100 µM to 5 mM. Protect the solution from light.[21]
-
Actinometry (Optional but Recommended): To quantify the photon flux of your light source, perform chemical actinometry. 2-Nitrobenzaldehyde is a common actinometer with a recommended quantum yield of approximately 0.41.[1]
-
Photolysis Setup:
-
For solution-based assays: Place the sample solution in a quartz cuvette with a stir bar. Position the cuvette at a fixed distance from the UV light source. Use a cooling system if using a high-power lamp to maintain a constant temperature.
-
For cellular experiments: Perfuse the imaging chamber with the buffer containing the caged compound. Position the light source to illuminate the sample through the microscope objective.
-
-
Irradiation: Expose the sample to UV light for a defined duration. The duration and intensity of the light pulse will need to be optimized based on the quantum yield of the caged compound and the desired concentration of released neurotransmitter.
-
Data Acquisition: Monitor the biological response of interest (e.g., postsynaptic currents, changes in intracellular calcium) using your electrophysiology or imaging setup.
-
Controls: Perform control experiments, including exposing the sample to the UV light in the absence of the caged compound, and applying the caged compound without UV irradiation, to ensure that the observed effects are due to the photolytically released neurotransmitter.
Protocol 2: Two-Photon Uncaging of Neurotransmitters in Brain Slices
This protocol is adapted for the high-resolution uncaging of neurotransmitters in brain tissue using a two-photon microscope.[5][6][11]
Materials:
-
Two-photon microscope equipped with a mode-locked Ti:Sapphire laser
-
Pockels cell for controlling laser power
-
Galvanometer mirrors for beam steering
-
High numerical aperture (NA) water-immersion objective
-
Electrophysiology setup for patch-clamp recording
-
Brain slice preparation equipment
-
Artificial cerebrospinal fluid (ACSF)
-
2-Nitrobenzyl-caged neurotransmitter (e.g., MNI-glutamate)
-
Fluorescent indicator for cell visualization (e.g., Alexa Fluor)
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices from the desired brain region using standard techniques.
-
Cell Loading and Visualization: Obtain whole-cell patch-clamp recordings from the neuron of interest. Include a fluorescent dye in the internal solution to visualize the cell's morphology.
-
Caged Compound Application: Bath-apply the caged neurotransmitter in ACSF at a concentration typically ranging from 1 to 5 mM.[5]
-
Microscope and Laser Setup:
-
Uncaging:
-
Position the laser spot at the desired location (e.g., a dendritic spine).[12]
-
Deliver short laser pulses (e.g., 0.5-2 ms) with a power of 5-20 mW to uncage the neurotransmitter.[12] The optimal parameters will need to be determined empirically.
-
Move the laser spot to different locations to map the spatial distribution of receptors or to stimulate different synaptic inputs.
-
-
Data Recording: Record the evoked postsynaptic potentials or currents using the patch-clamp amplifier.
-
Spatial Resolution Calibration: To determine the spatial resolution of uncaging, systematically move the uncaging spot away from the target and measure the decrease in the evoked response. The response should fall off steeply with distance.[12]
-
Control Experiments: Perform the same controls as in the one-photon uncaging protocol to validate the results.
Visualizations
Caption: Photochemical deprotection mechanism.
Caption: Two-photon uncaging workflow.
Caption: Neurotransmitter signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenyl-based caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 14. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]
- 15. Neurotransmitter Uncaging | Bruker [bruker.com]
- 16. pnas.org [pnas.org]
- 17. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 18. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 21. bio.fsu.edu [bio.fsu.edu]
Troubleshooting & Optimization
Side reactions and byproducts of 2-nitrobenzyl protecting groups
Welcome to the technical support center for 2-nitrobenzyl (oNB) photolabile protecting groups (PPGs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of oNB groups, with a focus on troubleshooting common side reactions and managing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2-nitrobenzyl group photolysis?
A1: The photolytic cleavage of 2-nitrobenzyl protecting groups proceeds via a Norrish Type II intramolecular rearrangement. Upon absorption of UV light (typically 300-365 nm), the nitro group is excited. This excited state abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the protected functional group, generating 2-nitrosobenzaldehyde (or a corresponding ketone) as the primary byproduct.[1][2]
Q2: What is the main byproduct of the deprotection reaction, and why is it problematic?
A2: The main byproduct is 2-nitrosobenzaldehyde (or a 2-nitrosoketone if the benzylic carbon is substituted). This byproduct is highly reactive and can cause several issues:
-
Reaction with the deprotected substrate: If the deprotected molecule is a primary or secondary amine, it can react with the 2-nitrosobenzaldehyde to form a stable imine, reducing the yield of the desired product.[3]
-
Light Filtering: The 2-nitroso byproduct can undergo further photochemical reactions to form colored species, such as azoxy compounds, which absorb light at the same wavelength used for photolysis. This "inner filter effect" can slow down or stall the deprotection reaction by preventing light from reaching the remaining protected molecules.[4]
-
Toxicity: Photolysis byproducts can be toxic to biological systems, which is a critical consideration in "caged compound" applications in cell biology.[5]
Q3: My deprotection yield is low. What are the common causes and solutions?
A3: Low deprotection yield is a frequent issue. The troubleshooting guide below provides a structured approach to diagnosing and solving this problem. Key causes include incorrect wavelength, insufficient light intensity, byproduct interference, and reaction of the deprotected substrate.
Q4: How do substituents on the 2-nitrobenzyl ring affect the photolysis reaction?
A4: Substituents can significantly alter the properties of the oNB group:
-
Electron-donating groups (e.g., methoxy groups as in the 4,5-dimethoxy-2-nitrobenzyl, DMNB or NV, group) can shift the absorption maximum to longer, less damaging wavelengths (red-shift) and may increase the quantum yield.[1][6][7]
-
Electron-withdrawing groups can also influence the quantum yield.
-
Substitution at the benzylic carbon (e.g., adding a methyl group to form a 1-(2-nitrophenyl)ethyl, NPE, cage) can increase the cleavage rate and changes the byproduct to a 2-nitrosoketone. This ketone is less reactive towards amines than the aldehyde, thus reducing imine formation.[3]
Troubleshooting Guides
Issue 1: Low or Incomplete Deprotection Yield
This is the most common problem encountered during the photolysis of 2-nitrobenzyl protected compounds. Follow this guide to identify and resolve the issue.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of the Heck-aza-Michael reaction with 2-Nitrobenzylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Heck-aza-Michael reaction, with a specific focus on improving yields when using 2-Nitrobenzylamine hydrochloride as the nitrogen source.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using this compound?
A1: Low yields when using an amine hydrochloride salt in a Heck-aza-Michael reaction can stem from several factors. The primary reason is often incomplete neutralization of the hydrochloride salt. The amine must be in its freebase form to act as a nucleophile in the aza-Michael addition and to not interfere with the palladium catalyst. Insufficient base will result in a low concentration of the active amine. Other factors include catalyst deactivation, suboptimal reaction conditions (temperature, solvent), or side reactions.
Q2: How does the hydrochloride salt of the amine affect the reaction?
A2: The hydrochloride salt renders the amine nitrogen non-nucleophilic due to protonation. An adequate amount of base is crucial to deprotonate the ammonium salt in situ, liberating the free amine to participate in the reaction. This means you will need at least one equivalent of base to neutralize the salt in addition to the amount required for the Heck reaction's catalytic cycle.
Q3: What is the most common side reaction in this sequence?
A3: A common side reaction is the formation of the simple aza-Michael adduct without the initial Heck coupling, especially if the starting materials for the Heck reaction are not consumed. Another possibility is the formation of a double Heck addition product if there are multiple reactive sites. Catalyst decomposition to palladium black is also a frequent issue, leading to a stalled reaction.
Q4: Can I use a different palladium catalyst?
A4: Yes, while Pd(OAc)₂ with a phosphine ligand is common, other palladium sources like Pd₂(dba)₃·CHCl₃ can be more effective in some cases and may prevent the formation of palladium mirror.[1] The choice of ligand is also critical and can significantly influence the reaction's efficiency.
Q5: What is the role of the base in the Heck-aza-Michael reaction?
A5: The base plays multiple crucial roles. In the Heck reaction, it is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle.[2] For the aza-Michael addition, a base can catalyze the reaction by increasing the nucleophilicity of the amine. When using an amine hydrochloride, an additional equivalent of base is necessary to liberate the free amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Incomplete Neutralization of Amine Salt: Insufficient base to deprotonate the this compound. | Add at least 2-3 equivalents of a suitable base. One equivalent is consumed to neutralize the HCl salt, and the excess is for the catalytic cycle. |
| Catalyst Deactivation: Formation of palladium black (inactive Pd(0)) is observed. This can be caused by the presence of oxygen or high temperatures. The free amine can also coordinate to the palladium and deactivate it.[1] | Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[2] Consider a more robust catalyst system, such as Pd₂(dba)₃·CHCl₃.[1] | |
| Poor Quality Reagents: Impurities in the aryl halide or alkene can poison the catalyst. | Purify starting materials before use. | |
| Formation of Side Products | Alkene Isomerization: The palladium-hydride intermediate can cause isomerization of the double bond. | This can be minimized by using a less polar solvent or by adding a halide salt like LiCl. |
| Reductive Heck Product: The intermediate may undergo reduction instead of β-hydride elimination. | This is influenced by the base, solvent, and temperature. Optimization of these parameters may be necessary. | |
| Reaction Stalls | Incomplete Reduction of Pd(II) to Pd(0): If using a Pd(II) precatalyst, it may not be fully reduced to the active catalytic species. | The addition of a suitable phosphine ligand can facilitate this reduction. |
| Inappropriate Solvent: The solvent can affect catalyst stability and solubility of reagents. | Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalyst. |
Data on Reaction Condition Optimization
The following table, adapted from studies on domino Heck-aza-Michael reactions, illustrates the impact of different parameters on the reaction yield. While the specific substrates may differ, the general trends can guide the optimization of your reaction with this compound.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N (3) | DMF | 110 | 14 | Good to High |
| 2 | Pd₂(dba)₃·CHCl₃ (2) | Et₃N (3) | DMF | 110 | 14 | High |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (3) | DMF | 110 | 14 | Moderate |
| 4 | Pd₂(dba)₃·CHCl₃ (2) | DBU (3) | NMP | 120 | 12 | High |
| 5 | Pd(OAc)₂ (10) / PPh₃ (20) | Et₃N (3) | DMF | 110 (Microwave) | 2 | Moderate |
Data is illustrative and based on analogous reactions.[1]
Experimental Protocols
General Protocol for the Heck-aza-Michael Reaction
This protocol is a general guideline and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (e.g., acrylate, 1.2-1.5 equiv)
-
This compound (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe, followed by the base and the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Heck-aza-Michael reaction.
Logical Relationship of Troubleshooting Low Yield
References
Technical Support Center: Optimization of Photocleavage Conditions for 2-Nitrobenzyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing photocleavage experiments involving 2-nitrobenzyl photolabile protecting groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My photocleavage reaction is slow or incomplete. What are the potential causes and how can I improve the efficiency?
A1: Slow or incomplete cleavage is a common issue that can be addressed by optimizing several experimental parameters.
-
Irradiation Wavelength: Ensure you are using the optimal wavelength for your specific 2-nitrobenzyl derivative. While the general range is 340-365 nm, modifications to the chromophore can shift the absorption maximum.[1] For instance, 4,5-dimethoxy-2-nitrobenzyl (NV) groups show increased absorbance at longer wavelengths (350-420 nm), which can be advantageous for sensitive biological samples.[1]
-
Light Source Intensity: The intensity of your UV light source directly impacts the reaction rate. A higher photon flux will lead to faster cleavage. Consider using a more powerful lamp (e.g., Mercury arc lamp) or moving the sample closer to the source. However, be mindful of potential photodamage to your sample, especially in biological systems.
-
Quantum Yield: The inherent quantum yield (Φ) of your specific 2-nitrobenzyl compound is a critical factor.[2] This value represents the efficiency of converting absorbed photons into a cleavage event. Quantum yields can be influenced by the solvent and the nature of the leaving group.[2] If the quantum yield is intrinsically low, longer irradiation times or higher light intensity will be necessary.
-
Solvent Effects: The choice of solvent can influence the photocleavage efficiency. While the effect is generally moderate, it is a parameter that can be optimized.[3] It is recommended to test a few different compatible solvents to determine the optimal one for your system.
-
Concentration: The concentration of your 2-nitrobenzyl compound should be optimized to ensure sufficient light absorption.[2] At very low concentrations, only a fraction of the incident light may be absorbed, leading to slower reaction rates.[4]
-
Oxygen: The presence of oxygen can sometimes quench the excited state of the 2-nitrobenzyl group, reducing the cleavage efficiency. If you suspect this is an issue, degassing your solution by bubbling with nitrogen or argon prior to and during irradiation may improve the results.
Q2: I am observing side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The primary byproduct of 2-nitrobenzyl photocleavage is a 2-nitroso derivative (e.g., 2-nitrosobenzaldehyde).[2][3] This species can potentially react with other components in your system.
-
Iminé Formation: The 2-nitrosoketone photoproducts are known to undergo imine formation, especially when irradiated at wavelengths above 300 nm.[5]
-
Deleterious Effects of 2-Nitrosoacetophenone: In some cases, the 2-nitrosoacetophenone byproduct can have deleterious effects on biological materials. The presence of thiols, such as dithiothreitol (DTT), can mitigate these effects.[6]
-
Fluorescent Byproducts: When using 4,5-dimethoxy-2-nitrobenzyl protected compounds, fluorescent byproducts can be formed upon photolysis, which may interfere with assays using common dyes like fluorescein.[3]
-
Minimization Strategies:
-
Optimize Wavelength: Using a longer wavelength, if your compound's absorption spectrum allows, can sometimes reduce the formation of certain side products.
-
Scavengers: The addition of a scavenger, like DTT, can help to sequester reactive byproducts.[6]
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Purification: If side products are unavoidable, downstream purification methods such as High-Performance Liquid Chromatography (HPLC) will be necessary to isolate the desired released molecule.[4][6]
-
Q3: How can I monitor the progress of my photocleavage reaction?
A3: Monitoring the reaction is crucial for determining the optimal irradiation time and ensuring complete cleavage.
-
Chromatographic Methods: HPLC is a highly effective method for monitoring the disappearance of the starting material and the appearance of the photoproducts.[2][4][6] Aliquots can be taken at various time points during irradiation and analyzed.
-
Spectroscopic Methods:
-
UV-Vis Spectroscopy: You can monitor the change in the UV-Vis absorption spectrum of the solution. The disappearance of the 2-nitrobenzyl absorbance and the appearance of the nitroso-product absorbance can be tracked.[2]
-
Fluorescence Spectroscopy: If either the starting material or a product is fluorescent, fluorescence spectroscopy can be a sensitive monitoring tool.[6][7]
-
-
Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to identify the cleavage products and confirm the reaction's success.[4][6][7]
Q4: What is the optimal wavelength for cleaving 2-nitrobenzyl compounds?
A4: The optimal wavelength for photocleavage depends on the specific chemical structure of the 2-nitrobenzyl protecting group. The table below provides recommended wavelength ranges for common derivatives.
| Protecting Group Family | Recommended Wavelength (nm) | Notes |
| 2-Nitrobenzyl (general) | ~ 340 - 365 | General purpose with high cleavage efficiency.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | 350 - 420 | Increased absorbance at longer wavelengths, suitable for biological applications.[1] |
| 2-Methoxy-6-nitrobenzyl | 350 - 420 | Similar properties to the NV group.[1] |
Q5: How does the quantum yield affect the photocleavage reaction?
A5: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of moles of product formed per mole of photons absorbed.[2] A higher quantum yield indicates a more efficient cleavage process, requiring less light exposure. The quantum yield is influenced by factors such as the solvent, the nature of the leaving group, and the excitation wavelength.[2] The table below shows illustrative quantum yields for some o-nitrobenzyl derivatives.
| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| 1-(2-Nitrophenyl)ethyl phosphate esters | Not specified | 0.49 - 0.63 | Not specified |
| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not specified |
| o-Nitrobenzyl alcohol derivatives | Not specified | ~ 0.60 | Various |
| 2-Nitrophenylalanine Peptide Cleavage | 365 | 0.07 ± 0.01 | PBS |
Note: The values presented are illustrative and highly dependent on the specific substrate, leaving group, and solvent conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Photocleavage of a 2-Nitrobenzyl Protected Compound in Solution
This protocol provides a general guideline for the photolytic deprotection of a substrate in a solution phase.
Materials:
-
2-Nitrobenzyl protected compound of interest
-
Appropriate solvent (e.g., buffer solution, organic solvent)
-
Quartz cuvette or reaction vessel
-
UV light source (e.g., Mercury arc lamp, UV LED)
-
Band-pass filter for wavelength selection (e.g., 365 nm)
-
Stir plate and stir bar
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare a solution of the 2-nitrobenzyl protected compound in the desired solvent at a known concentration. The concentration should be adjusted to ensure sufficient light absorption at the chosen wavelength.[2]
-
Actinometry (Optional but Recommended): To determine the photon flux of the light source, perform chemical actinometry. 2-Nitrobenzaldehyde is a common actinometer with a recommended quantum yield of approximately 0.41.[2]
-
Photolysis:
-
Transfer the sample solution to a quartz cuvette or reaction vessel.
-
Place the vessel at a fixed distance from the UV light source for consistent results.[2]
-
If using a high-power lamp, a cooling system may be necessary to maintain a constant temperature.[2]
-
Add a stir bar and stir the solution during irradiation to ensure homogeneity.[2]
-
Irradiate the sample for a predetermined amount of time. The irradiation time will depend on the quantum yield of the reaction, the concentration of the sample, and the intensity of the light source.[2]
-
-
Reaction Monitoring:
-
At various time points during the irradiation, take aliquots of the solution.
-
Analyze the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to monitor the disappearance of the starting material and the appearance of the photoproducts.[2]
-
-
Data Analysis:
-
From the reaction monitoring data, determine the rate of the photochemical cleavage.
-
If actinometry was performed, calculate the quantum yield of the reaction.
-
Visualizations
Caption: Mechanism of 2-nitrobenzyl photocleavage.
Caption: General experimental workflow for photocleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tetrahydroisoquinolines Synthesized from 2-Nitrobenzylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tetrahydroisoquinolines (THIQs) using 2-nitrobenzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing THIQs from this compound via the Pictet-Spengler reaction?
A1: The crude product mixture can contain a variety of impurities, including:
-
Unreacted 2-nitrobenzylamine: This is a primary impurity if the reaction does not go to completion.
-
Unreacted aldehyde: The carbonyl compound used in the condensation step may also remain.
-
Imine intermediate: The initial condensation product of the amine and aldehyde may be present.
-
Cis/trans diastereomers: If a new chiral center is formed during the reaction, a mixture of diastereomers can result, which may have similar polarities, making separation challenging.[1][2]
-
Oxidation byproducts: Depending on the reaction conditions and the stability of the reactants and products, minor oxidation byproducts may form.
-
Byproducts from side reactions: Under harsh acidic conditions or elevated temperatures, other side reactions can occur.[1]
Q2: Is the nitro group on the 2-nitrobenzylamine starting material stable during the acidic conditions of the Pictet-Spengler reaction?
A2: Generally, the nitro group is stable under the acidic conditions typically employed in the Pictet-Spengler reaction.[1] However, the presence of certain reducing agents or prolonged exposure to harsh conditions could potentially lead to its reduction to an amino group or other intermediates.[3] It is crucial to use appropriate reaction conditions to avoid unwanted side reactions.
Q3: How does the hydrochloride salt of the 2-nitrobenzylamine affect the reaction and work-up?
A3: The hydrochloride salt needs to be neutralized to the free amine for the initial condensation with the aldehyde to occur. This is typically achieved in situ or during the work-up procedure by adding a base, such as sodium bicarbonate or a tertiary amine.[4][5] During the work-up, the basic wash will also neutralize any remaining acid catalyst.
Q4: I am having difficulty separating my desired THIQ product from the unreacted 2-nitrobenzylamine. What purification strategy is recommended?
A4: Both the product and the starting material are basic amines. An effective method for separation is column chromatography on silica gel. A carefully selected eluent system, often a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane), should allow for the separation of the more polar starting material from the typically less polar THIQ product. Monitoring the separation by Thin Layer Chromatography (TLC) is essential to optimize the solvent system.
Q5: My purified THIQ product appears as a mixture of isomers. How can I separate them?
A5: Separating diastereomers can be challenging due to their similar physical properties.[1][2] High-performance column chromatography with a fine silica gel and a carefully optimized eluent system is often the first approach.[6] In some cases, derivatization of the mixture to form salts with a chiral acid or another functional group can alter their physical properties, facilitating separation by recrystallization or chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of tetrahydroisoquinolines synthesized from this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product | Incomplete reaction. | Monitor the reaction progress using TLC to ensure completion before work-up. |
| Product loss during extraction. | Ensure the aqueous layer is basic (pH > 8) before extracting the THIQ product with an organic solvent. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery. | |
| Product is a salt and remains in the aqueous layer. | After the initial extraction of the crude product, the aqueous layer can be further basified and re-extracted to recover any remaining product. | |
| Oily or waxy purified product that won't crystallize | Presence of impurities. | Re-purify the product using column chromatography with a different eluent system. |
| The product itself is an oil at room temperature. | If the product is inherently an oil, crystallization will not be possible. Purity should be assessed by other means such as NMR and mass spectrometry. | |
| Multiple spots on TLC after purification | Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography. A shallower gradient or an isocratic elution with a well-chosen solvent mixture might be necessary. |
| Decomposition of the product on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the basic THIQ product. | |
| Difficulty visualizing spots on TLC | The compound does not absorb UV light. | Use alternative visualization techniques such as iodine vapor or a potassium permanganate stain.[7][8][9] Aromatic and nitro-containing compounds often visualize well with iodine.[8] |
| The compound is too dilute. | Spot a more concentrated solution of the sample on the TLC plate. |
Experimental Protocols
Protocol 1: General Work-up and Acid-Base Extraction
This protocol describes a standard procedure for the initial work-up of the reaction mixture to isolate the crude THIQ product.
-
Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction:
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude THIQ product.
-
Protocol 2: Column Chromatography Purification
This protocol outlines the purification of the crude THIQ product using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various eluent systems (e.g., mixtures of hexanes and ethyl acetate) to find a solvent system that gives good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen eluent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified THIQ.
Protocol 3: Recrystallization
This protocol is for the final purification of a solid THIQ product.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the THIQ is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for nitro-substituted THIQs include ethanol and dioxane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified solid THIQ in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may promote more crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for the synthesis and purification of THIQs.
Caption: Troubleshooting logic for THIQ purification based on TLC analysis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
Overcoming poor solubility of 2-Nitrobenzylamine hydrochloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 2-Nitrobenzylamine hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: this compound is the salt of an amine. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar.[1] This high polarity leads to poor solubility in nonpolar or weakly polar organic solvents such as diethyl ether, hexane, toluene, dichloromethane (DCM), and ethyl acetate. Its solubility is generally better in more polar solvents.
Q2: What are the recommended initial solvents for dissolving this compound?
A2: For direct dissolution, polar solvents are the best starting point. While specific quantitative solubility data for this compound is limited, analogous compounds show good solubility in polar organic solvents.[1] We recommend starting with:
-
High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
Q3: How can I dissolve this compound in a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for my reaction?
A3: If direct dissolution in your desired less polar solvent fails, the most effective and common strategy is to convert the hydrochloride salt to its corresponding free amine (2-Nitrobenzylamine).[1] This process is often referred to as "free-basing." The free amine is significantly less polar and, therefore, more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate.[1][2]
Q4: Are there any physical methods I can try to improve solubility before chemical modification?
A4: Yes, before converting to the free amine, you can attempt the following physical methods to aid dissolution:
-
Vigorous Stirring: Maximizes the surface area of the solid in contact with the solvent.[1]
-
Sonication: Utilizes an ultrasonic bath to break up solid aggregates and enhance the interaction between the solvent and the solute.[1]
-
Gentle Warming: Can increase the rate of dissolution and solubility to a certain extent. However, exercise caution to avoid decomposition of the compound.[1]
-
Co-solvent System: Adding a small amount of a polar solvent (e.g., methanol) to a suspension in a less polar solvent (e.g., dichloromethane) can sometimes improve solubility.[1]
Troubleshooting Guide
This guide provides a systematic approach to overcoming the poor solubility of this compound.
Table 1: Solubility Troubleshooting Summary
| Issue | Proposed Solution | Rationale |
| Compound will not dissolve in non-polar solvent (e.g., DCM, THF, Ethyl Acetate) | Convert to the free amine by neutralization with a base. | The free amine is less polar and more soluble in organic solvents.[1] |
| Partial dissolution in the desired solvent | 1. Apply gentle heat. 2. Use a sonication bath. 3. Add a co-solvent (e.g., a small amount of MeOH). | These physical methods can enhance the dissolution process without chemical modification.[1] |
| Reaction requires anhydrous conditions, but the compound is only soluble in polar, protic solvents | Convert to the free amine, extract into the desired anhydrous solvent, and dry the solution before proceeding. | This allows for the use of the compound in a non-polar, anhydrous environment. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Amine (Free-Basing)
This protocol describes the neutralization of the hydrochloride salt to yield the more organic-soluble free amine.
Materials:
-
This compound
-
Anhydrous, less polar organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Aqueous solution of a weak base (e.g., saturated sodium bicarbonate solution or 1 M sodium hydroxide)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add the aqueous base solution to the separatory funnel. Swirl gently. The formation of the free amine may be observed as a milky suspension or an oily layer.
-
Extract the aqueous layer with the desired organic solvent (e.g., Dichloromethane) three times. Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free amine, which can then be dissolved in the desired organic solvent for the subsequent reaction.
Visualizations
References
Technical Support Center: Preventing Side Product Formation in Photolysis of Caged Compounds
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with caged compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products generated during the photolysis of caged compounds?
A1: The side products generated depend on the chemical nature of the "caging" group used. The two most common classes of caging groups are o-nitrobenzyl and coumarin-based derivatives.
-
o-Nitrobenzyl-based Cages: Photolysis of these compounds, such as those with 4,5-dimethoxy-2-nitrobenzyl (DMNB) or 2-nitrobenzyl (NB) groups, typically releases the active molecule along with a proton and a reactive nitroso species, such as a nitrosobenzaldehyde or nitrosoketone. These nitroso byproducts are known to react with sulfhydryl groups on proteins, which can lead to unintended biological effects.
-
Coumarin-based Cages: Certain coumarin-based caging groups can release toxic byproducts like formaldehyde upon photolysis.[1] However, newer generations of coumarin cages have been developed to circumvent this issue by altering the photolysis mechanism to favor heterolysis, which avoids formaldehyde formation.[1]
Q2: What is phototoxicity and how can I minimize it in my experiments?
A2: Phototoxicity refers to the damaging effect of light on cells and tissues, which can be exacerbated by the presence of photosensitive compounds. In the context of caged compound experiments, phototoxicity can arise from the UV or high-intensity visible light used for uncaging. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and compromise experimental results.[2][3]
To minimize phototoxicity:
-
Optimize Light Exposure: Use the lowest light intensity and shortest exposure duration necessary for efficient uncaging.[2][3]
-
Use Longer Wavelengths: Whenever possible, choose caged compounds that can be photolyzed with longer wavelength light (e.g., visible light instead of UV), as it is generally less damaging to cells.[3]
-
Employ Scavengers: Incorporate antioxidants or ROS scavengers into your experimental medium to neutralize harmful reactive species.[2] (See Experimental Protocols section for details).
-
Control Experiments: Always perform control experiments with cells exposed to the same light dose in the absence of the caged compound to assess the direct effects of the light itself.
Q3: My caged compound seems to have biological activity even before photolysis. What could be the cause?
A3: Ideally, a caged compound should be completely biologically inert before uncaging.[4][5] If you observe activity, it could be due to:
-
Impurity: The caged compound preparation may contain residual amounts of the uncaged, active molecule. Ensure the purity of your compound using appropriate analytical techniques like HPLC or NMR.
-
Spontaneous Hydrolysis: Some caged compounds, particularly certain ester derivatives, can be susceptible to spontaneous hydrolysis in aqueous solutions, leading to the premature release of the active molecule.[6] It is crucial to check the stability of your caged compound in your experimental buffer.
-
Inherent Activity: In some rare cases, the caged compound itself might have some affinity for the biological target, acting as a weak agonist or antagonist.
Q4: The uncaging efficiency in my experiment is very low. How can I improve it?
A4: Low uncaging efficiency can be due to several factors:
-
Insufficient Light Dose: The intensity or duration of the light pulse may not be sufficient to photolyze an adequate amount of the caged compound. You may need to increase the light intensity or the exposure time.
-
Incorrect Wavelength: Ensure that the wavelength of your light source matches the absorption maximum of your caged compound for optimal excitation.
-
Low Quantum Yield: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. Some caged compounds inherently have low quantum yields, meaning that only a small fraction of the absorbed photons leads to uncaging. In such cases, you may need to use a higher light dose or consider a different caging group with a higher quantum yield.
-
Inner Filter Effect: At high concentrations, the caged compound molecules at the surface of the sample can absorb most of the incident light, preventing it from reaching molecules deeper within the sample. This is known as the inner filter effect. To mitigate this, you can try reducing the concentration of the caged compound or using a thinner sample.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Unexpected biological response after photolysis (not attributable to the released molecule) | 1. Biological activity of the photolysis byproducts (e.g., nitroso compounds, formaldehyde).[1] 2. Phototoxic effects from the uncaging light.[2] 3. pH changes due to proton release during photolysis of certain cages. | 1. a) Use scavengers like glutathione to react with nitroso byproducts. b) Choose a caging group that releases inert byproducts.[1] c) Perform control experiments with a caged compound that undergoes photolysis but does not release the active molecule. 2. a) Reduce light intensity and/or exposure time. b) Use ROS scavengers like ascorbic acid.[7] c) Perform light-only control experiments. 3. Use a well-buffered experimental solution to maintain a stable pH. |
| Inconsistent results between experiments | 1. Fluctuation in the light source intensity. 2. Degradation of the caged compound stock solution. 3. Variability in cell health or experimental conditions. | 1. a) Regularly measure the output of your light source. b) Allow the lamp to warm up sufficiently before starting the experiment. 2. a) Prepare fresh stock solutions regularly. b) Store stock solutions protected from light and at the recommended temperature. 3. Standardize cell culture and experimental protocols as much as possible. |
| No observable biological response after photolysis | 1. Insufficient uncaging of the active molecule. 2. The released molecule is rapidly degraded or removed from the site of action. 3. The biological system is not responsive to the released molecule. | 1. a) Increase light intensity or duration. b) Confirm the functionality of your light source and optical path. c) Check the concentration and purity of your caged compound. 2. Consider using inhibitors of relevant enzymes or transporters to prolong the action of the released molecule. 3. a) Verify the responsiveness of your system by directly applying the uncaged molecule. b) Ensure that the concentration of the released molecule is sufficient to elicit a response. |
Data Presentation
Table 1: Photochemical Properties of Common Caging Groups
| Caging Group | Abbreviation | Typical Byproduct(s) | Quantum Yield (Φ) | Notes |
| 2-Nitrobenzyl | NB | 2-Nitrosobenzaldehyde, H⁺ | ~0.5[8] | One of the first and most widely used caging groups. |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | 4,5-Dimethoxy-2-nitrosobenzaldehyde, H⁺ | 0.005 - 0.18 | Increased absorbance at longer UV wavelengths compared to NB. |
| α-Carboxy-2-nitrobenzyl | CNB | Biologically inert byproducts | 0.2 - 0.4 | Generally good water solubility and fast uncaging rates. |
| 7-Bis(carboxymethyl)aminocoumarin-4-yl-methyl | BCMACM | Formaldehyde (can be avoided with modifications) | < 0.01 (unmodified) | Can be excited with visible light, reducing phototoxicity.[1] |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl | Bhc | Non-toxic byproducts | 0.038 - 0.079 | Improved quantum yield over some other coumarin cages.[9] |
Note: Quantum yields can vary depending on the specific molecule being caged and the experimental conditions.
Experimental Protocols
Protocol 1: Using Glutathione as a Scavenger for Nitroso Byproducts
This protocol is designed to minimize the off-target effects of reactive nitroso byproducts generated from the photolysis of o-nitrobenzyl-based caged compounds.
Materials:
-
Experimental buffer (e.g., HEPES-buffered saline)
-
o-Nitrobenzyl-caged compound
-
L-Glutathione (reduced form)
-
Cells or tissue preparation
Procedure:
-
Prepare a stock solution of L-Glutathione: Dissolve L-Glutathione in the experimental buffer to a final concentration of 50-100 mM. Adjust the pH to the desired experimental pH if necessary.
-
Add glutathione to the experimental medium: Dilute the glutathione stock solution into the final experimental medium to a working concentration of 1-5 mM. Ensure thorough mixing.
-
Pre-incubate the sample: Incubate the cells or tissue preparation in the glutathione-containing medium for at least 15-30 minutes before the photolysis experiment. This allows for the equilibration of glutathione in the extracellular space.
-
Perform the photolysis experiment: Proceed with the photolysis of the caged compound as planned. The glutathione present in the medium will react with and neutralize the generated nitroso byproducts.
-
Control Experiments: It is crucial to perform control experiments to ensure that glutathione itself does not affect the biological process being studied. This includes:
-
An experiment with the caged compound and photolysis, but without glutathione.
-
An experiment with glutathione alone, without the caged compound or photolysis.
-
An experiment with glutathione and the uncaging light, but without the caged compound.
-
Protocol 2: Using Ascorbic Acid to Reduce Phototoxicity
This protocol aims to mitigate the damaging effects of reactive oxygen species (ROS) generated by the uncaging light.
Materials:
-
Cell culture medium or experimental buffer
-
Caged compound
-
Ascorbic acid (Vitamin C)
-
Live cells
Procedure:
-
Prepare a fresh stock solution of ascorbic acid: Dissolve ascorbic acid in the cell culture medium or experimental buffer to a concentration of 10-50 mM. Ascorbic acid solutions are prone to oxidation, so it is essential to prepare them fresh for each experiment.
-
Supplement the imaging medium: Add the ascorbic acid stock solution to the final imaging medium to a working concentration of 200-500 µM.[7] The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Equilibrate the cells: Replace the normal cell culture medium with the ascorbic acid-supplemented medium and allow the cells to equilibrate for at least 30 minutes before starting the imaging and uncaging experiment.
-
Perform the photolysis experiment: Conduct your photolysis experiment as planned. The ascorbic acid in the medium will help to scavenge ROS generated by the excitation light.
-
Assess Cell Viability: It is important to perform control experiments to ensure that the chosen concentration of ascorbic acid is not toxic to the cells. This can be done using a standard cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit).[7]
Mandatory Visualizations
References
- 1. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nathan.instras.com [nathan.instras.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 2-Nitrobenzylamine hydrochloride
Welcome to the technical support center for the synthesis of 2-Nitrobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound involves a two-step process starting from 2-nitrobenzaldehyde. The first step is the reductive amination of 2-nitrobenzaldehyde to form 2-nitrobenzylamine. This is typically followed by the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete conversion of the starting material, 2-nitrobenzaldehyde, is a common issue. This can be due to inefficient imine formation or incomplete reduction. Side reactions, such as the reduction of the nitro group or the formation of secondary amines, can also consume the starting material and reduce the yield of the desired product. Additionally, losses during the workup and purification steps, such as incomplete extraction or product decomposition, can contribute to a lower overall yield.
Q3: I am observing the formation of an unexpected byproduct. What could it be?
A3: A common byproduct is the corresponding alcohol, 2-nitrobenzyl alcohol, formed from the reduction of the starting aldehyde. Another possibility is the formation of secondary amines through the reaction of the newly formed primary amine with another molecule of the starting aldehyde. Over-reduction, leading to the formation of 2-aminobenzylamine, can also occur under harsh reaction conditions.
Q4: How can I confirm the successful formation of the hydrochloride salt?
A4: The formation of the hydrochloride salt can be confirmed by several methods. A simple test is to check the solubility of the product in water; the hydrochloride salt is generally more water-soluble than the free base. A more definitive method is to analyze the product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the characteristic broad N-H stretch of the ammonium salt, or by using 1H NMR spectroscopy to observe shifts in the proton signals upon salt formation. Elemental analysis can also be used to confirm the presence of chlorine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inefficient imine formation: The equilibrium between the aldehyde and the imine may not favor the imine. | Ensure anhydrous conditions, as water can inhibit imine formation. Consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark trap to remove water. |
| Inactive reducing agent: The reducing agent may have degraded. | Use a fresh batch of the reducing agent. Ensure proper storage conditions to maintain its activity. | |
| Incorrect pH: The pH of the reaction mixture is critical for both imine formation and the activity of the reducing agent. | For reductive aminations using borohydride reagents, slightly acidic conditions (pH 5-6) are often optimal for imine formation without significantly decomposing the reducing agent. | |
| Formation of 2-Nitrobenzyl Alcohol as a Major Byproduct | Direct reduction of the aldehyde: The reducing agent may be too reactive and reduce the aldehyde before it can form the imine. | Use a milder reducing agent, such as sodium triacetoxyborohydride, which is known to be more selective for imines over aldehydes. Alternatively, pre-form the imine before adding a stronger reducing agent like sodium borohydride. |
| Formation of Secondary Amine Byproducts | Reaction of the product with starting material: The newly formed 2-nitrobenzylamine can react with remaining 2-nitrobenzaldehyde. | Use a molar excess of the ammonia source to favor the formation of the primary amine. Add the reducing agent portion-wise to keep the concentration of the primary amine low until all the aldehyde is consumed. |
| Product is an Oil or Fails to Crystallize | Impurities present: The presence of unreacted starting materials or byproducts can inhibit crystallization. | Purify the crude product using column chromatography before attempting crystallization. Ensure the correct solvent system is used for recrystallization. |
| Incomplete conversion to the hydrochloride salt: The free base may be present as an oil. | Ensure a slight excess of hydrochloric acid is used during the salt formation step. Test the pH to confirm it is acidic. | |
| Product Decomposes During Workup or Storage | Instability of the nitro group: Nitro compounds can be sensitive to heat and light. | Perform workup and purification steps at lower temperatures. Store the final product in a cool, dark, and dry place. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via reductive amination of 2-nitrobenzaldehyde.
Materials:
-
2-Nitrobenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated or in a suitable solvent (e.g., diethyl ether)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Reductive Amination
-
Dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the ammonia source, such as ammonium acetate (1.5 - 2 equivalents), to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. Monitor the reaction for any temperature increase.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
Step 2: Workup and Isolation of the Free Base
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitrobenzylamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-nitrobenzylamine in a minimal amount of a suitable solvent, such as diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield | 60-85% | Yields can vary significantly based on the specific reagents and conditions used. |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC to determine the optimal time. |
| Reaction Temperature | 0°C to Room Temperature | Initial reduction is often performed at 0°C to control exothermicity. |
| Purity (after recrystallization) | >98% | Purity can be assessed by HPLC, NMR, or melting point analysis. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationships in Troubleshooting
Caption: Logical relationships between common problems and their root causes.
Technical Support Center: Enhancing 2-Nitrobenzyl Photodeprotection
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the quantum yield of 2-nitrobenzyl (o-NB) photodeprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of 2-nitrobenzyl photodeprotection?
A1: The widely accepted mechanism involves a Norrish Type II reaction.[1] Upon absorption of a photon (typically UV light), the o-NB group enters an excited state.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the nitro group's oxygen atoms, forming a transient aci-nitro intermediate.[2][3] This intermediate then undergoes rearrangement and cyclization, ultimately leading to the release of the protected molecule (the "caged" compound) and forming a 2-nitrosobenzaldehyde or related byproduct.[1][2][4]
Q2: Why is my quantum yield (Φ) unexpectedly low?
A2: A low quantum yield can stem from several factors:
-
Deactivation Pathways: The excited state can be deactivated through non-productive pathways like fluorescence, phosphorescence, or collisions with other molecules, preventing the necessary hydrogen abstraction.[5][6][7]
-
Triplet State Trapping: For some o-NB derivatives, the molecule can become trapped in a non-reactive triplet state, which does not lead to product formation and thus lowers the overall quantum yield.[8]
-
Reverse Reactions: The primary photochemical reaction can be reversible, reducing the net formation of the desired product.[5][7]
-
Inner Filter Effect: The photoproducts, particularly the 2-nitroso byproduct, can absorb light at the same wavelength used for excitation.[9][10] This competitive absorption reduces the number of photons reaching the reactant, decreasing the reaction rate and apparent yield over time.[11]
-
Solvent and pH: The choice of solvent and the pH of the medium can significantly influence the stability of intermediates and the efficiency of the reaction pathways.[1][12]
Q3: How do substituents on the 2-nitrobenzyl group affect the quantum yield?
A3: Substituents play a critical role in tuning the properties of the o-NB caging group.
-
Electron-Donating Groups: Adding electron-donating groups, such as methoxy groups (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB), can shift the absorption maximum to longer, less damaging wavelengths (a bathochromic shift).[4][8] However, this can sometimes adversely affect the quantum yield.[13][14]
-
Electron-Withdrawing Groups: A second nitro group (e.g., 2,6-dinitrobenzyl) can significantly increase the quantum yield, potentially by increasing the probability of achieving the necessary excited state.[1]
-
Benzylic Position: Substitution at the benzylic (α) carbon can also influence the rate of hydrogen abstraction and subsequent release.[8]
Q4: What is the influence of solvent and pH on the reaction?
A4: Solvent polarity and pH can have a profound impact. The reaction mechanism can even shift depending on the medium. For example, in water at neutral pH (3-8), the classical cyclization mechanism often predominates. However, in aprotic solvents or under acidic/basic aqueous conditions, a different pathway involving proton transfer to form hydrated nitroso compounds may prevail.[3][15] The stability and decay rate of the crucial aci-nitro intermediate are also highly dependent on pH and buffer concentrations.[16][17] Some studies note that for certain nitroaromatics, photoreaction efficiency is strongly dependent on the presence of water and decreases rapidly as water is depleted in solvent mixtures.[18]
Troubleshooting Guide
Problem: Low or No Product Formation
This troubleshooting guide provides a logical workflow to diagnose and resolve issues related to low photodeprotection efficiency.
Step-by-Step Troubleshooting:
-
Verify Light Source:
-
Wavelength: Ensure your irradiation wavelength aligns with the absorption maximum of your specific 2-nitrobenzyl derivative. Methoxy-substituted derivatives are designed for longer wavelengths (350-420 nm).[4]
-
Intensity (Photon Flux): An old lamp or incorrect power settings may result in insufficient photon flux. Calibrate your light source if possible.
-
Setup: Check the geometry of your setup. Ensure the light path is unobstructed and focused on the sample.
-
-
Check Sample Preparation:
-
Concentration: Very high concentrations can exacerbate the inner filter effect, where the product absorbs incident light intended for the reactant.[9]
-
Solvent Purity: Impurities in solvents can act as quenchers, deactivating the excited state.[7] Use high-purity or HPLC-grade solvents.
-
Oxygen Removal: Dissolved oxygen can quench triplet states. For sensitive reactions, de-gas the solution by bubbling with nitrogen or argon.
-
pH Control: If working in aqueous solutions, ensure the pH is buffered and optimal for your specific compound, as pH can dramatically affect reaction rates and pathways.[16][18]
-
-
Analyze for Side Reactions and Degradation:
-
Byproduct Formation: The primary byproduct, a 2-nitroso species, can be reactive and may lead to secondary products.[10]
-
Product Stability: Confirm that your released substrate is stable under the irradiation conditions. It may itself be photosensitive.
-
Monitor Reaction Over Time: Use techniques like HPLC or UV-Vis spectroscopy to monitor the disappearance of the reactant and the appearance of the product. A reaction that starts well but then slows down is a classic sign of an inner filter effect.[11]
-
Quantitative Data Summary
The quantum yield (Φ) is highly dependent on the specific structure of the o-NB derivative, the leaving group, and the experimental conditions. The following tables provide a summary of representative data.
Table 1: Effect of Substituents on Quantum Yield (Φ)
| Protecting Group | Substituents | Leaving Group | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 2-Nitrobenzyl | None | Carbonate | 0.033 | [1] |
| 2,6-Dinitrobenzyl | 6-NO₂ | Carbonate | 0.12 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl | 4,5-(OCH₃)₂ | Varies | ~0.01 - 0.05 | [8][19] |
| Nitrobiphenyl Scaffold | Varies | Alcohol | 0.004 - 0.008 |[13] |
Table 2: Recommended Wavelengths for Photodeprotection
| Protecting Group Derivative | Typical Absorption Max (λₘₐₓ) | Recommended Irradiation Wavelength | Reference |
|---|---|---|---|
| ortho-Nitrobenzyl (NB) | ~230-380 nm | 300-365 nm | [8] |
| 4,5-Dimethoxy-o-nitrobenzyl (DMNB) | ~260-420 nm | 350-420 nm | [4][8] |
| 2-Methoxy-6-nitrobenzyl (MeONB) | ~350-420 nm | 350-420 nm |[4] |
Experimental Protocols
Protocol 1: General Procedure for a Test Photodeprotection Reaction
-
Sample Preparation:
-
Dissolve the 2-nitrobenzyl protected compound in a suitable high-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) to a known concentration (typically in the micromolar to low millimolar range).
-
Transfer the solution to a quartz cuvette or photoreactor vessel.
-
If necessary, de-gas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
-
Irradiation:
-
Place the sample in the photoreactor (e.g., a Rayonet reactor or a setup with a filtered mercury lamp or a high-power LED).[4]
-
Select the appropriate wavelength based on the compound's absorption spectrum (see Table 2).
-
Irradiate the sample for a predetermined amount of time. It is advisable to run a time-course experiment by taking aliquots at different time points.
-
Maintain a constant temperature using a cooling fan or water bath, as heat can affect reaction rates.
-
-
Analysis:
-
Analyze the irradiated solution and a non-irradiated control sample.
-
Use UV-Vis spectroscopy to monitor the disappearance of the reactant's absorption peak and the appearance of the product's peak.[9]
-
Use a separation technique like HPLC or UPLC to quantify the remaining reactant and the formed product for an accurate conversion and yield calculation.
-
Confirm the identity of the product and any major byproducts using mass spectrometry (MS) or NMR.
-
Protocol 2: Determination of Quantum Yield (Φ)
Determining the absolute quantum yield requires measuring the photon flux of the light source, a process often done using chemical actinometry or a calibrated photodiode.[9][20]
-
Measure Photon Flux (Actinometry):
-
A common chemical actinometer is potassium ferrioxalate or o-nitrobenzaldehyde itself, for which the quantum yield is well-established under specific conditions.[9]
-
Prepare a solution of the actinometer at a concentration that ensures nearly complete absorption of the incident light at the irradiation wavelength.
-
Irradiate the actinometer solution under the exact same experimental conditions (geometry, wavelength, intensity) as your sample.
-
Measure the change in the actinometer's concentration (e.g., via UV-Vis spectroscopy) after a short irradiation time.
-
Calculate the photon flux (photons per second) using the known quantum yield of the actinometer and the measured number of molecules reacted.
-
-
Measure Sample Photolysis:
-
Prepare your sample solution at a concentration where the initial absorbance at the irradiation wavelength is known and ideally low (e.g., < 0.1) to ensure uniform light absorption throughout the solution.
-
Irradiate the sample for a short period, ensuring the conversion is low (typically <10%) to minimize inner filter effects and side reactions.[9]
-
Quantify the number of molecules of your substrate that have reacted using HPLC or quantitative NMR.
-
-
Calculate Quantum Yield (Φ):
-
The quantum yield is the ratio of the number of molecules reacted to the number of photons absorbed by the sample.
-
Φ = (moles of substrate reacted) / (moles of photons absorbed)
-
The number of photons absorbed is determined from the incident photon flux (measured in step 1) and the fraction of light absorbed by the sample (calculated via the Beer-Lambert law). A simplified method involves using the initial slope of time-resolved absorbance profiles.[9][20]
-
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.in [brainly.in]
- 7. Give the reason for low and high quantum yield in physical chemistry (MSc.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. nathan.instras.com [nathan.instras.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 2-Nitrobenzylamine Hydrochloride Reaction Mixtures
Welcome to the technical support center for the HPLC analysis of 2-Nitrobenzylamine hydrochloride reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analysis?
A1: For initial method development, a reversed-phase HPLC method is recommended. This compound, as a salt of a primary amine, is a polar, basic compound. A C18 column is a common first choice for reversed-phase chromatography.[1] Due to the basic nature of the analyte, peak tailing can be a significant issue.[2][3] To mitigate this, it is advisable to use a mobile phase with a low pH (around 2-3) to ensure the analyte is in its protonated form and to suppress the ionization of residual silanol groups on the silica-based stationary phase.[2][4] A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.[5] UV detection is suitable for this compound due to the presence of the nitroaromatic chromophore, with a detection wavelength typically set at the λmax, which should be determined experimentally but is often around 254 nm for aromatic compounds.[1]
Q2: My this compound peak is tailing significantly. What are the common causes and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions with the stationary phase.[2][6][7] Here are the primary causes and solutions:
-
Silanol Interactions: Free silanol groups on the surface of the silica packing material can interact with the basic amine group of the analyte, leading to tailing.[2]
-
Solution 1: Lower Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, reducing their interaction with the protonated amine.[2][4]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and show reduced tailing for basic compounds.[2]
-
Solution 3: Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[6] However, this is becoming less common with the availability of better column technologies.[6]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[4][8]
-
Column Contamination or Degradation: Accumulation of strongly retained matrix components or degradation of the stationary phase can create active sites that cause tailing.[4]
Q3: I am observing a drift in the retention time of this compound. What could be the issue?
A3: Retention time shifts can compromise the reliability of your analysis.[8] Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or solvent evaporation can alter its composition and affect retention times.[8][9]
-
Solution: Prepare fresh mobile phase daily, ensure accurate measurements, and keep solvent bottles capped.[8]
-
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times.[8]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[8]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention time drift in the initial runs.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual shift in retention times.[8]
-
Solution: Monitor column performance with a standard sample. If retention times consistently shift and peak shape deteriorates, the column may need to be replaced.[8]
-
Q4: How can I monitor the progress of a reaction involving this compound using HPLC?
A4: HPLC is an excellent technique for monitoring reaction kinetics by separating and quantifying the reactants, intermediates, and products over time.[10]
-
Develop a Separation Method: First, develop an HPLC method that can resolve the starting material (this compound) from your expected products and any significant byproducts.
-
Sample Preparation: At various time points during the reaction, take a small aliquot of the reaction mixture. It is crucial to quench the reaction immediately to stop it at that specific time point. This can be done by rapid cooling or by adding a chemical quencher.
-
Dilution: Dilute the quenched aliquot with a suitable solvent (ideally the mobile phase) to a concentration within the linear range of your HPLC method.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: By integrating the peak areas of the reactant and product peaks, you can determine their relative concentrations at each time point. Plotting the concentration of the reactant or product versus time will give you the reaction profile.
Troubleshooting Guides
Peak Shape Problems
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups.[2] | Lower mobile phase pH to 2-3.[4] Use a modern, end-capped column.[2] |
| Column overload.[4] | Reduce injection volume or sample concentration.[4] | |
| Column contamination/degradation.[4] | Use a guard column; flush or replace the analytical column.[4] | |
| Peak Fronting | Sample overload (less common for amines).[8] | Reduce injection volume or sample concentration.[8] |
| Sample solvent stronger than mobile phase.[4] | Dissolve the sample in the initial mobile phase or a weaker solvent.[4] | |
| Split Peaks | Disrupted sample path at the column inlet. | Check for a partially blocked frit or a void in the column packing. Reverse-flushing the column (if permissible by the manufacturer) might help.[2] |
| Mismatched sample solvent and mobile phase.[8] | Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[8] |
System & Performance Issues
| Problem | Possible Cause | Suggested Solution |
| Retention Time Drift | Inconsistent mobile phase composition.[8] | Prepare fresh mobile phase accurately and keep it covered.[8] |
| Fluctuating column temperature.[8] | Use a column oven for stable temperature control.[8] | |
| Insufficient column equilibration. | Equilibrate the column with the mobile phase until the baseline is stable before injections. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[9] | Systematically isolate components to identify the blockage. Replace the guard column or frit if necessary. Filter samples before injection.[9] |
| Mobile phase precipitation.[4] | Ensure buffer salts are soluble in the mobile phase composition. | |
| Noisy Baseline | Air bubbles in the pump or detector.[3] | Degas the mobile phase thoroughly. Purge the pump. |
| Contaminated mobile phase or system.[3] | Use fresh, high-purity solvents. Flush the system with a strong solvent. |
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific reaction mixture and HPLC system.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the reaction mixture sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Workflow for HPLC analysis of reaction mixtures.
References
- 1. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. labcompare.com [labcompare.com]
- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Technical Support Center: Removal of 2-Nitrosobenzaldehyde Byproduct After Photocleavage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the removal of the 2-nitrosobenzaldehyde byproduct following the photocleavage of 2-nitrobenzyl (oNB) protected compounds.
Frequently Asked Questions (FAQs)
Q1: What is 2-nitrosobenzaldehyde and why is it difficult to remove?
A1: 2-Nitrosobenzaldehyde is the primary byproduct formed during the photocleavage of compounds protected with a 2-nitrobenzyl (oNB) group. Its removal can be challenging due to its high reactivity and instability. This compound can rapidly decompose, leading to the formation of oligomers with azo and amide linkages, which can complicate the purification of the desired photodeprotected product.
Q2: What are the common methods for removing 2-nitrosobenzaldehyde?
A2: The most effective methods for removing 2-nitrosobenzaldehyde involve either in-situ trapping (scavenging) during the reaction or post-reaction purification techniques. The primary strategies include:
-
Scavenging: Using a reactive species that selectively targets and neutralizes the 2-nitrosobenzaldehyde as it is formed.
-
Chromatography: Techniques like column chromatography are used to separate the desired product from the byproduct and its derivatives.
-
Extraction: Liquid-liquid extraction can be employed to partition the byproduct into a separate phase.
-
Recrystallization: This method can be effective for purifying solid products from soluble impurities, including the 2-nitrosobenzaldehyde byproduct.
Q3: What are scavengers and how do they work in this context?
A3: Scavengers are chemical reagents added to the reaction mixture to react selectively with and neutralize unwanted byproducts. For 2-nitrosobenzaldehyde, dienes are particularly effective scavengers. They react with the nitroso group via a [4+2] cycloaddition, also known as a hetero-Diels-Alder reaction, to form a stable cyclic adduct.[1][2] This adduct is typically easier to separate from the desired product than the original reactive byproduct.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of 2-nitrosobenzaldehyde.
Issue 1: Persistent contamination of the final product with colored impurities.
-
Possible Cause: The colored impurities are likely oligomers formed from the decomposition of 2-nitrosobenzaldehyde. This indicates that the byproduct was not effectively removed or neutralized during the workup.
-
Solution: Employ a Diene Scavenger. The most effective way to prevent the formation of these colored oligomers is to trap the 2-nitrosobenzaldehyde as it is formed.
-
Recommended Dienes:
-
1,3-Butadiene: A highly effective gaseous diene.
-
Cyclopentadiene: A reactive cyclic diene. It needs to be freshly cracked from its dimer before use.
-
Furan: A heterocyclic diene that can also be effective.
-
-
General Protocol:
-
After the photocleavage reaction is complete, add an excess of the chosen diene scavenger to the reaction mixture.
-
Stir the reaction at room temperature for a specified time to allow for the hetero-Diels-Alder reaction to proceed.
-
Proceed with the standard workup and purification of your desired product. The resulting Diels-Alder adduct can be more easily separated by chromatography due to its different polarity and higher molecular weight.
-
-
Issue 2: Difficulty in separating the desired product from the scavenger adduct by chromatography.
-
Possible Cause: The polarity of the desired product and the Diels-Alder adduct may be too similar, leading to co-elution during column chromatography.
-
Solution: Optimize Chromatographic Conditions.
-
Solvent System Screening: Perform thin-layer chromatography (TLC) with various solvent systems of differing polarities to find an eluent that provides the best separation between your product and the adduct.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).
-
HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC) can offer superior resolution. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point for many organic molecules.[3][4]
-
Issue 3: Low recovery of the desired product after purification.
-
Possible Cause: The desired product might be partially soluble in the aqueous phase during extraction, or it might adhere to the stationary phase during chromatography. The workup conditions might also be degrading the product.
-
Solution: Systematic Troubleshooting of the Workup Procedure.
-
Check Aqueous Layers: Before discarding any aqueous layers from extractions, perform a TLC analysis to ensure that your product is not present.
-
Solvent Polarity in Chromatography: If the product is not eluting from the column, the solvent system may not be polar enough. Gradually increase the polarity of the eluent.
-
Assess Product Stability: Test the stability of your purified product under the workup conditions (e.g., acidic or basic washes) to rule out degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Scavenging 2-Nitrosobenzaldehyde with a Diene
-
Photocleavage Reaction: Perform the photocleavage reaction according to your established protocol.
-
Addition of Scavenger: Upon completion of the photocleavage (monitored by TLC or HPLC), add 5-10 equivalents of a suitable diene scavenger (e.g., freshly cracked cyclopentadiene) to the reaction mixture.
-
Reaction Time: Stir the mixture at room temperature for 1-2 hours. The progress of the scavenging reaction can be monitored by observing the disappearance of the 2-nitrosobenzaldehyde spot on a TLC plate.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess diene (if volatile). Proceed with your standard aqueous workup and extraction procedure.
-
Purification: Purify the crude product by column chromatography, selecting a solvent system that effectively separates the desired product from the more nonpolar Diels-Alder adduct.
Data Presentation
| Scavenging Method | Typical Diene | Key Advantages | Key Disadvantages |
| Hetero-Diels-Alder Trapping | 1,3-Butadiene, Cyclopentadiene, Furan | High efficiency in trapping the reactive nitroso group, prevents oligomer formation. | Requires an additional reaction step, the adduct needs to be separated. |
| Standard Purification | N/A | Simpler workflow if byproduct levels are low. | Risk of product contamination with unstable byproduct and its oligomers. |
Visualizations
Photocleavage and Byproduct Formation
Caption: Photocleavage of an o-nitrobenzyl ether.
Byproduct Removal Workflow
Caption: Workflow for byproduct removal using a scavenger.
References
- 1. Stereo- and regioselectivity of the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 3. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 2-Nitrobenzylamine and 4-Nitrobenzylamine as Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the fields of organic synthesis, chemical biology, and drug delivery, protecting groups are indispensable tools for the temporary masking of reactive functional groups. Among these, photolabile protecting groups (PPGs), or "caging" groups, offer an exceptional level of control, allowing for the release of active molecules with high spatial and temporal precision using light. The nitrobenzyl scaffold is a cornerstone of PPG technology. This guide provides an objective comparison between the ortho (2-nitrobenzyl) and para (4-nitrobenzyl) isomers used in protecting amines, highlighting their profoundly different mechanisms of cleavage and, consequently, their distinct applications.
Core Distinction: Photolabile vs. Chemically Labile
The primary difference lies in their deprotection mechanism. The 2-nitrobenzyl group is a classic photolabile protecting group, cleaved by UV light. In stark contrast, the 4-nitrobenzyl group is generally stable to light and is instead removed under specific chemical, typically reductive, conditions. This makes it a standard, non-photolabile protecting group, valued for its orthogonality to other protection strategies.
Mechanism of Deprotection
The photolability of the 2-nitrobenzyl group is a well-established photochemical process known as a Norrish Type II reaction.[1][2][3] Upon absorption of a UV photon (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.[4][5] This intramolecular rearrangement forms a transient aci-nitro intermediate, which then rapidly rearranges to release the protected amine and a 2-nitrosobenzaldehyde byproduct.[4][6] This entire process is initiated solely by light, requiring no chemical reagents for cleavage.
Caption: Photochemical cleavage pathway for 2-nitrobenzyl protecting groups.
The geometry of the 4-nitrobenzyl group prevents the intramolecular hydrogen abstraction required for photocleavage. The nitro group and the benzylic carbon are too far apart. Therefore, it is stable under photolytic conditions. Deprotection is achieved by chemically reducing the nitro group to an amine. This electronic transformation destabilizes the benzylic C-O or C-N bond, facilitating its cleavage, often under mildly acidic or catalytic hydrogenation conditions. A common method involves reduction with reagents like tin(II) chloride (SnCl₂) in an acidic medium.[7]
Data Presentation: Comparative Properties
The performance and application of a protecting group are dictated by its stability and method of cleavage. The following table summarizes the fundamental differences between the 2-nitrobenzyl and 4-nitrobenzyl groups.
| Feature | 2-Nitrobenzyl Group | 4-Nitrobenzyl Group |
| Primary Application | Photolabile Protecting Group ("Caging") | Standard, Chemically Labile Protecting Group |
| Deprotection Method | Photolysis (UV Light, ~300-365 nm) | Chemical Reduction (e.g., SnCl₂, H₂/Pd) |
| Key Mechanism | Intramolecular H-abstraction (Norrish Type II) | Reduction of NO₂ to NH₂ |
| Byproducts | 2-Nitrosobenzaldehyde | 4-Aminobenzyl derivatives |
| Orthogonality | Stable to many acids/bases; cleaved by light. | Stable to light, many acids/bases; cleaved by reduction. |
| Common Use Case | Spatiotemporal release of bioactive molecules. | Side-chain protection in solid-phase peptide synthesis.[7] |
The efficiency of photocleavage is a critical parameter for PPGs, quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a cleavage event.[8] The table below presents data for common 2-nitrobenzyl-based PPGs.
| Protecting Group | Typical Absorption Max (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features |
| o-Nitrobenzyl (oNB) | 260–350 | 300–365 | 0.01–0.3 | The foundational PPG; well-established chemistry but requires potentially phototoxic UV light.[9] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350–365 | 0.006–0.16 | Red-shifted absorption reduces cellular damage; commonly used in biological "caging".[9] |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~342 | 340-365 | ~0.5-0.6 | Higher quantum yield reported for phosphate esters, leading to more efficient cleavage.[10][11] |
Note: Quantum yields are highly dependent on the leaving group, solvent, and pH.[8]
Experimental Protocols
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using 2-nitrobenzyl bromide.
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq), such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.
-
Alkylation: Add 2-nitrobenzyl bromide (1.05 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-(2-nitrobenzyl) protected amine.
This protocol outlines a general method for the photocleavage of a 2-nitrobenzyl protected amine.
-
Solution Preparation: Prepare a solution of the N-(2-nitrobenzyl) protected amine in a UV-transparent solvent (e.g., a mixture of acetonitrile and water, or buffered aqueous solution for biological samples). Concentrations typically range from 0.01 to 1 mM. Transfer the solution to a quartz reaction vessel.
-
Irradiation Setup: Place the vessel in a photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury arc lamp) and appropriate filters to isolate the desired wavelength (e.g., 350-365 nm). Use a cooling system to maintain a constant temperature.
-
Photolysis: Irradiate the solution while stirring. The irradiation time will vary depending on the quantum yield of the substrate, the concentration, and the lamp intensity (from minutes to several hours).
-
Reaction Monitoring: Monitor the progress of the deprotection by withdrawing aliquots at specific time intervals. Analyze the aliquots using HPLC or UV-Vis spectroscopy to quantify the disappearance of the starting material and the appearance of the free amine.[4] Protect samples from further light exposure.
-
Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be used directly or purified from the 2-nitrosobenzaldehyde byproduct by chromatography or extraction.
Caption: A typical workflow for a photolytic deprotection experiment.
This protocol details the cleavage of a 4-nitrobenzyl group using tin(II) chloride, a common method in peptide synthesis.[7]
-
Dissolution: Dissolve the N-(4-nitrobenzyl) protected substrate in a suitable solvent such as DMF.
-
Reagent Preparation: Prepare a deprotection solution of tin(II) chloride (SnCl₂) (e.g., 10 eq), phenol (5 eq), and acetic acid (5 eq) in DMF.
-
Reduction: Add the deprotection solution to the substrate and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, precipitate the product with ether or perform an aqueous work-up followed by purification using standard chromatographic techniques to isolate the free amine.
Conclusion: Selecting the Right Tool for the Job
The choice between a 2-nitrobenzyl and a 4-nitrobenzyl protecting group is not a matter of superior performance but of intended function.
-
2-Nitrobenzylamine is the quintessential photolabile protecting group. Its utility is defined by its cleavage with light, making it the ideal choice for applications requiring precise spatiotemporal control, such as in the study of fast biological processes, photolithography, and light-activated drug delivery.[12][13][14]
-
4-Nitrobenzylamine , by contrast, serves as a robust, non-photolabile protecting group.[15] Its stability to a wide range of reagents, coupled with its specific removal under reductive conditions, grants it valuable orthogonality in complex, multi-step syntheses, most notably in solid-phase peptide synthesis for the protection of amino acid side chains.[7]
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 15. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
A Comparative Analysis of Ortho-, Meta-, and Para-Nitrobenzylamine Reactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-nitrobenzylamine. The analysis is supported by experimental data and established principles of organic chemistry to inform reaction design, synthesis optimization, and the development of novel chemical entities.
The position of the nitro group on the benzene ring of benzylamine significantly influences the electron density of the amine group and the benzylic carbon, leading to distinct differences in basicity and reactivity. Understanding these isomeric effects is crucial for predicting reaction outcomes and controlling selectivity in synthetic pathways.
Basicity of Nitrobenzylamine Isomers
The general order of basicity for nitroanilines is meta > para > ortho . This trend can be explained by the interplay of inductive and resonance effects:
-
Meta-nitroaniline: The nitro group exerts only an electron-withdrawing inductive effect (-I), which is weaker than the resonance effect.
-
Para-nitroaniline: The nitro group exerts both a strong electron-withdrawing resonance effect (-M) and an inductive effect (-I), which significantly delocalizes the lone pair of electrons on the nitrogen, making it less available for protonation.
-
Ortho-nitroaniline: Similar to the para isomer, the ortho-nitro group exhibits both -M and -I effects. Additionally, the "ortho effect," which includes steric hindrance and potential intramolecular hydrogen bonding, further reduces the basicity, making it the least basic of the three.
It is reasonable to extrapolate this trend to the nitrobenzylamine isomers, as the electronic effects of the nitro group on the aromatic ring will similarly influence the basicity of the benzylic amine.
Table 1: Comparison of pKb Values for Nitroaniline Isomers
| Isomer | pKb |
| Aniline (Reference) | 9.38 |
| meta-Nitroaniline | 11.55 |
| para-Nitroaniline | 13.05 |
| ortho-Nitroaniline | 14.28 |
Data sourced from studies on nitroaniline basicity, serving as a proxy for nitrobenzylamine.
Reactivity in Nucleophilic Substitution Reactions
A study on the nucleophilic substitution reactions of para- and meta-substituted benzylamines with benzyl bromide in methanol provides direct quantitative data for comparing the reactivity of p-nitrobenzylamine and m-nitrobenzylamine.[1] The reaction follows a second-order kinetic path, and the rate is influenced by the electronic nature of the substituent on the benzylamine.
Electron-withdrawing groups, such as the nitro group, decrease the nucleophilicity of the amine and thus decrease the reaction rate compared to unsubstituted benzylamine.[1] The experimental data shows that m-nitrobenzylamine reacts faster than p-nitrobenzylamine. This is consistent with the electronic effects discussed earlier; the stronger electron-withdrawing resonance effect of the para-nitro group reduces the nucleophilicity of the amine more significantly than the purely inductive effect of the meta-nitro group.
While this study did not include the ortho-isomer, it is predicted that o-nitrobenzylamine would be the least reactive of the three. The strong electron-withdrawing effects (-I, -M) combined with significant steric hindrance from the bulky nitro group adjacent to the reaction center would severely impede the approach of the electrophile.
Table 2: Second-Order Rate Constants for the Reaction of Nitrobenzylamines with Benzyl Bromide in Methanol
| Benzylamine Isomer | Rate Constant (k) at 30°C (L mol⁻¹ s⁻¹) |
| Benzylamine (Unsubstituted) | 1.35 x 10⁻³ |
| meta-Nitrobenzylamine | 2.14 x 10⁻⁴ |
| para-Nitrobenzylamine | 1.12 x 10⁻⁴ |
Data from the nucleophilic substitution study of substituted benzylamines with benzyl bromide.[1]
Experimental Protocols
Determination of Basicity (pKa of Conjugate Acid)
Objective: To determine the pKa of the conjugate acids of ortho-, meta-, and para-nitrobenzylamine by potentiometric titration.
Materials:
-
Ortho-, meta-, and para-nitrobenzylamine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a sample of the nitrobenzylamine isomer and dissolve it in a known volume of deionized water in a beaker.
-
Add a stoichiometric excess of standardized HCl solution to ensure complete protonation of the amine.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Begin stirring and allow the pH reading to stabilize.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
Kinetic Measurement of Nucleophilic Substitution
Objective: To determine the second-order rate constant for the reaction between a nitrobenzylamine isomer and benzyl bromide.
Materials:
-
Ortho-, meta-, or para-nitrobenzylamine
-
Benzyl bromide
-
Methanol (spectroscopic grade)
-
Conductivity meter and cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the nitrobenzylamine isomer and benzyl bromide in methanol of known concentrations.
-
Allow the solutions to reach thermal equilibrium in the thermostated water bath.
-
To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel placed in the water bath.
-
Immediately start monitoring the change in conductivity of the reaction mixture over time. The reaction produces ions, leading to an increase in conductivity.
-
Record the conductivity at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
The second-order rate constant (k) can be calculated from the initial rate of the reaction and the initial concentrations of the reactants using the rate law: Rate = k[Nitrobenzylamine][Benzyl Bromide].
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic and steric effects influencing reactivity.
Caption: General experimental workflow for comparative analysis.
Conclusion
The reactivity of ortho-, meta-, and para-nitrobenzylamine is significantly dictated by the position of the nitro substituent. The combination of inductive, resonance, and steric effects leads to a clear trend in basicity and nucleophilicity, which is generally meta > para > ortho . Experimental data from nucleophilic substitution reactions for the meta and para isomers quantitatively supports this trend. For researchers designing synthetic routes or developing structure-activity relationships, a thorough understanding of these electronic and steric nuances is paramount for predicting and controlling chemical transformations. Further kinetic studies directly comparing all three isomers in various reactions would provide a more complete and valuable dataset for the scientific community.
References
A Comparative Guide to the Quantum Yield of Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic use of photolabile protecting groups (PPGs), or "photocages," is a cornerstone of modern chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules. The efficiency of this photorelease is quantified by the quantum yield (Φ), a critical parameter that dictates the selection of a PPG for a specific application. This guide provides an objective comparison of the quantum yields of common PPG classes, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison of Quantum Yields
The choice of a PPG is often a trade-off between various factors, including the wavelength of activation, the molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). The following table summarizes the quantum yields for several widely used photolabile protecting groups.
| Photolabile Protecting Group (PPG) Class | Specific Example | Typical Photolysis Wavelength (nm) | Quantum Yield (Φu) | Key Features & Drawbacks |
| o-Nitrobenzyl | o-Nitrobenzyl (oNB) | 300-365 | 0.01-0.3[1] | Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | 350-365 | 0.006-0.16[1][2] | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[1] Drawbacks: Still requires near-UV light. | |
| Coumarin-based | 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | 365-450 | 0.01-0.2+[1] | Features: Visible light absorption, often fluorescent, good two-photon sensitivity. Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern.[1] |
| Azetidinyl-substituted coumarins | 350-450 | ~2- to 5-fold higher than diethylamino analogs[3][4] | Features: Improved photorelease efficiency compared to traditional diethylamino coumarins.[3][4] | |
| Quinoline-based | (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | 350-400 | Up to 0.88[5][6] | Features: High quantum yields, excellent for two-photon excitation, good aqueous solubility.[5][6] |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl (pHP) | 300-350 | 0.1-0.4 (can approach 1.0)[1][7] | Features: High quantum yields, rapid release kinetics, clean photoproducts.[1] Drawbacks: Requires UV activation.[1] |
| BODIPY-based | meso-Methyl BODIPY | 488-530 | 0.1-0.5[1] | Features: Visible light absorption, high quantum yields, excellent for two-photon applications.[1][8] Drawbacks: Can be synthetically more complex.[1] |
| 7-Nitroindoline | 7-Nitroindoline (NI) | 350-405 | 0.02-0.2[1] | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity.[1] Drawbacks: Can exhibit lower stability.[1] |
Experimental Protocols: Determination of Photochemical Quantum Yield
The quantum yield of a photochemical reaction is determined by measuring the number of moles of a particular product formed (or reactant consumed) per mole of photons absorbed by the system. A widely accepted method for this determination is chemical actinometry, with potassium ferrioxalate being a common actinometer.
Principle of Potassium Ferrioxalate Actinometry
The ferrioxalate actinometer relies on the photoreduction of Fe³⁺ to Fe²⁺ in the form of the tris(oxalato)ferrate(III) complex. The number of Fe²⁺ ions produced is then quantified spectrophotometrically by forming a deeply colored complex with 1,10-phenanthroline. The quantum yield of this reaction is well-characterized at various wavelengths.
Materials
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (e.g., 0.1% w/v in water)
-
Sodium acetate buffer (e.g., 0.3 M)
-
Photochemical reactor with a monochromatic light source
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared fresh and stored in the dark.
-
Irradiation of the Actinometer:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution for a known period (t) using the same light source and geometry as will be used for the sample. The absorbance of the actinometer solution at the irradiation wavelength should be high enough to absorb a significant fraction of the incident light.
-
-
Development of the Actinometer:
-
After irradiation, take a known volume (V₁) of the irradiated actinometer solution and place it in a volumetric flask (V₂).
-
Add a known volume of the 1,10-phenanthroline solution and the sodium acetate buffer.
-
Dilute to the mark (V₂) with deionized water and allow the color to develop in the dark for at least 30 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance (A) of the developed solution at 510 nm using a UV-Vis spectrophotometer. A non-irradiated actinometer solution should be used as a blank.
-
Calculation of Photon Flux:
-
The number of moles of Fe²⁺ formed (n_Fe²⁺) is calculated using the Beer-Lambert law: n_Fe²⁺ = (A * V₂) / (ε * l) where ε is the molar absorptivity of the Fe(II)-phenanthroline complex (11,100 M⁻¹cm⁻¹ at 510 nm) and l is the path length (1 cm).
-
The photon flux (I₀) in Einsteins per second can be calculated as: I₀ = n_Fe²⁺ / (Φ_act * t * f) where Φ_act is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, t is the irradiation time in seconds, and f is the fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬᵇˢ), where Abs is the absorbance of the actinometer solution at the irradiation wavelength.
-
-
Irradiation of the Sample and Quantum Yield Calculation:
-
Irradiate a solution of the photolabile compound under the identical conditions used for the actinometer.
-
Determine the number of moles of the photoreaction event (e.g., product formation or reactant disappearance) using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).
-
The quantum yield of the sample (Φ_sample) is then calculated as: Φ_sample = (moles of event) / (I₀ * t * f_sample) where f_sample is the fraction of light absorbed by the sample solution.
-
Signaling Pathways and Experimental Workflows
Visualizing the uncaging mechanisms and the experimental workflow can aid in understanding the process of photorelease and its quantification.
Caption: Uncaging mechanisms for common PPGs.
Caption: Experimental workflow for quantum yield determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. static.horiba.com [static.horiba.com]
- 4. m.youtube.com [m.youtube.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. edinst.com [edinst.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Novel Aminomethylphenylamine Scaffolds: A Comparative Guide to Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective oral anticoagulants has driven the exploration of novel chemical scaffolds targeting key enzymes in the coagulation cascade. Factor Xa (FXa), a serine protease situated at the convergence of the intrinsic and extrinsic pathways, remains a primary target for antithrombotic therapies. This guide provides a comparative overview of a novel class of FXa inhibitors based on the 2-aminomethylphenylamine scaffold, contextualized against established alternatives such as Rivaroxaban and Apixaban. While specific quantitative data for the novel scaffold is limited in publicly accessible literature, this guide summarizes the available information and details the standard experimental protocols used for validation.
Comparative Performance of Factor Xa Inhibitors
The efficacy of Factor Xa inhibitors is evaluated based on several key metrics, including their potency in inhibiting the FXa enzyme (IC50 or Ki), their anticoagulant effect in plasma (Prothrombin Time), and their selectivity over other related enzymes. The following table summarizes performance data for established FXa inhibitors and provides context for the novel aminomethylphenylamine scaffold.
| Inhibitor Class | Compound Example | FXa Inhibition (IC50/Ki) | Prothrombin Time Doubling (PTx2) | Selectivity vs. Thrombin |
| Novel Aminomethylphenylamine Scaffold | Compound 1D | Data not publicly available; described as "very strong" in vitro activity.[1] | Data not publicly available; described as "very strong" in vivo activity.[1] | Data not publicly available. |
| Oxazolidinone | Rivaroxaban | Ki: 0.4 nM | 0.23 µM (in human plasma) | >10,000-fold |
| Pyrazolopyridinone | Apixaban | Ki: 0.08 nM | 3.6 µM (in human plasma) | >30,000-fold |
Note: Data for comparator compounds are derived from various preclinical studies and may not be directly comparable due to differing experimental conditions. The data for the novel aminomethylphenylamine scaffold is based on descriptions from the publication abstract as the full study data is not publicly available.
Key Signaling Pathway & Experimental Workflow
To understand the validation process, it is essential to visualize both the biological target and the experimental approach.
Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.
Caption: General Experimental Workflow for Novel Factor Xa Inhibitor Validation.
Experimental Protocols
Detailed and standardized protocols are critical for the validation and comparison of enzyme inhibitors. Below are representative methodologies for key experiments in the evaluation of novel Factor Xa inhibitors.
In Vitro Factor Xa Enzyme Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory effect of a compound on purified Factor Xa.
-
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor.[2] The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm.[3][4] The color intensity is inversely proportional to the inhibitory activity of the test compound.[2][5]
-
Materials:
-
Purified human Factor Xa
-
FXa-specific chromogenic substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4-8.4, containing NaCl and a carrier protein like BSA).[6]
-
Test compounds (dissolved in DMSO) and reference inhibitors (e.g., Rivaroxaban).
-
96-well microplate and spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the purified Factor Xa solution.
-
Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at 405 nm over time (kinetic reading) or after a fixed incubation period (endpoint reading).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Prothrombin Time (PT) Assay
This assay assesses the anticoagulant effect of an inhibitor in a plasma environment, measuring its impact on the extrinsic and common pathways of coagulation.
-
Principle: The time required for a fibrin clot to form in platelet-poor plasma is measured after the addition of thromboplastin (a source of tissue factor) and calcium.[7][8] An effective anticoagulant will prolong this clotting time.
-
Materials:
-
Platelet-poor plasma (human, rabbit, or rat).
-
Thromboplastin reagent with a known International Sensitivity Index (ISI).
-
Calcium chloride solution (e.g., 25 mM).
-
Test compounds and reference standards.
-
Coagulometer (automated or semi-automated).
-
-
Procedure:
-
Collect blood in 3.2% sodium citrate tubes and prepare platelet-poor plasma by centrifugation.[9]
-
Spike the plasma with various concentrations of the test compound or a vehicle control.
-
Pre-warm the plasma samples to 37°C.
-
Add the thromboplastin/calcium reagent to the plasma sample to initiate clotting.
-
The coagulometer automatically detects the formation of a fibrin clot and records the time in seconds.
-
The result is often expressed as the concentration of the compound required to double the baseline prothrombin time (PTx2).
-
In Vivo Model of Venous Thrombosis (Rat Stasis Model)
This model evaluates the antithrombotic efficacy of a compound in a living organism.
-
Principle: Thrombosis is induced in a major vein (typically the inferior vena cava) of an anesthetized rat by a combination of stasis (ligation) and sometimes a hypercoagulable stimulus. The ability of a pre-administered test compound to reduce the size and weight of the resulting thrombus is measured.[10][11]
-
Materials:
-
Anesthetized rats (e.g., Wistar or Sprague-Dawley).
-
Surgical instruments for laparotomy and vessel isolation.
-
Suture material for ligation.
-
Test compound formulated for oral (p.o.) or intravenous (i.v.) administration.
-
-
Procedure:
-
Administer the test compound or vehicle to groups of rats at various doses.
-
After a set time (to allow for drug absorption), anesthetize the animal and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Isolate a segment of the IVC and ligate all side branches.
-
Induce thrombosis by completely ligating the IVC just below the renal veins.
-
Maintain the stasis for a defined period (e.g., 2-4 hours).
-
At the end of the period, euthanize the animal, excise the ligated IVC segment, and carefully remove the thrombus.
-
Blot the thrombus to remove excess blood and record its wet weight.
-
Calculate the percentage inhibition of thrombus formation for each dose group compared to the vehicle control group and determine the ED50 (the dose required to inhibit thrombus formation by 50%).
-
References
- 1. 2-aminomethylphenylamine as a novel scaffold for factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. biotoxik.it [biotoxik.it]
- 7. spectra-labs.com [spectra-labs.com]
- 8. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Separating Nitrobenzylamine Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of structural isomers like ortho-, meta-, and para-nitrobenzylamine are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this challenge. This guide provides an objective comparison of various HPLC methods, supported by experimental data from closely related nitroaromatic compounds, to aid in the selection of an optimal separation strategy.
Comparison of HPLC Separation Methods
The separation of nitrobenzylamine isomers can be approached using different chromatographic modes, primarily Reversed-Phase (RP) and Normal-Phase (NP) HPLC. The choice of stationary phase is paramount in achieving the desired selectivity. While standard C18 columns are a common starting point in RP-HPLC, stationary phases with phenyl ligands, such as Phenyl-Hexyl columns, often provide alternative selectivity for aromatic compounds due to π-π interactions.[1] Normal-phase chromatography on a silica-based stationary phase offers another orthogonal approach.
Data Presentation: Performance on Different Stationary Phases
The following table summarizes the performance of different HPLC methods for the separation of nitroaromatic positional isomers, which serve as models for nitrobenzylamine isomers.
| Parameter | Method 1: Reversed-Phase (C18) | Method 2: Reversed-Phase (Phenyl-Hexyl) | Method 3: Normal-Phase (Silica) |
| Analytes | o-, m-, p-Nitroaniline | 2- and 4-Nitrotoluene | o-, m-, p-Nitroaniline |
| Stationary Phase | C18 | Phenyl-Hexyl | Silica |
| Elution Order | o- > m- > p- | 4- > 2- | p- > m- > o- |
| Approx. Retention Time (min) | o-: 3.5, m-: 4.0, p-: 4.5 | 4-: 17.5, 2-: 18.0 | p-: 4.5, m-: 5.5, o-: 7.0 |
| Key Feature | Good general-purpose separation. | Enhanced selectivity for aromatic compounds through π-π interactions.[2] | Orthogonal selectivity compared to reversed-phase methods. |
Note: The data presented is compiled from studies on structurally similar nitroaromatic isomers (nitroanilines and nitrotoluenes) to provide a comparative framework for the separation of nitrobenzylamine isomers.
Experimental Workflow and Logical Relationships
The process of developing an HPLC method for isomer separation follows a logical progression from initial method selection to final optimization. This workflow can be visualized to better understand the decision-making process.
References
A Spectroscopic Comparison of 2-Nitrobenzylamine and Its Common Reaction Products
This guide provides a detailed spectroscopic comparison of 2-Nitrobenzylamine and two of its common reaction products: 2-Nitrobenzaldehyde and 2-Nitrobenzyl alcohol. This objective analysis is intended for researchers, scientists, and drug development professionals to aid in compound identification, reaction monitoring, and structural elucidation. The comparison is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The transformation between these three molecules represents a common pathway in organic synthesis. 2-Nitrobenzylamine can be oxidized to form 2-Nitrobenzaldehyde, which in turn can be reduced to 2-Nitrobenzyl alcohol. Understanding the distinct spectroscopic signature of each compound is crucial for tracking the progress and purity of these reactions.
Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for 2-Nitrobenzylamine, 2-Nitrobenzaldehyde, and 2-Nitrobenzyl alcohol.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Nitrobenzylamine | Aromatic Protons: ~7.4-8.1 ppm; CH₂ (Benzylic): ~4.1 ppm; NH₂: Variable | Aromatic Carbons: ~124-149 ppm; CH₂ (Benzylic): ~43 ppm |
| 2-Nitrobenzaldehyde | Aromatic Protons: ~7.7-8.2 ppm; Aldehyde Proton (CHO): ~10.4 ppm[1] | Aromatic Carbons: ~124-148 ppm; Carbonyl Carbon (C=O): ~189 ppm |
| 2-Nitrobenzyl alcohol | Aromatic Protons: ~7.4-8.1 ppm; CH₂ (Benzylic): ~4.9 ppm; OH: Variable[2][3] | Aromatic Carbons: ~124-147 ppm; CH₂ (Benzylic): ~62 ppm[2] |
| Note: Actual chemical shifts can vary based on the solvent and experimental conditions.[4] |
Table 2: Infrared (IR) Absorption Frequencies
| Compound | Key Functional Group Absorption Bands (cm⁻¹) |
| 2-Nitrobenzylamine | N-H Stretch (Amine): Two bands, ~3400-3250 cm⁻¹ (asymmetric & symmetric)[5]; NO₂ Stretch: ~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric)[6]; C-N Stretch (Aromatic): ~1335-1250 cm⁻¹[5] |
| 2-Nitrobenzaldehyde | C-H Stretch (Aldehyde): ~2850 & ~2750 cm⁻¹; C=O Stretch (Aldehyde): ~1700 cm⁻¹; NO₂ Stretch: ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric)[6][7] |
| 2-Nitrobenzyl alcohol | O-H Stretch (Alcohol): Broad band, ~3400-3200 cm⁻¹; NO₂ Stretch: ~1525 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric)[6]; C-O Stretch: ~1050 cm⁻¹ |
| Note: These are typical ranges. The presence of hydrogen bonding and other structural features can shift the absorption bands. |
Table 3: UV-Visible (UV-Vis) Absorption Maxima
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 2-Nitrobenzylamine | ~265 nm, ~330 nm (n→π) | Data not readily available | Typical organic solvents |
| 2-Nitrobenzaldehyde | ~250 nm (π→π), ~300 nm (π→π), ~350 nm (n→π)[8] | Strong (~10,000), Intermediate (~1,000), Weak (~100)[8] | Cyclohexane / Acetonitrile[8] |
| 2-Nitrobenzyl alcohol | ~262 nm | Data not readily available | Typical organic solvents |
| Note: The n→π transitions are typically weaker than π→π* transitions.*[8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecules.
-
Procedure: A sample of the compound (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) and referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm, or the residual solvent peak.[9] A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecules based on their vibrational frequencies.
-
Procedure (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer.[9] Firm pressure is applied using the press arm to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.[9] The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
3. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions within the molecule.
-
Procedure: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0. The solution is placed in a quartz cuvette (typically 1 cm path length). The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A baseline spectrum of the pure solvent in a matched cuvette is recorded first and subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the chemical relationship between the compared compounds and a typical experimental workflow for their analysis.
Caption: Reaction pathway for 2-Nitrobenzylamine and related compounds.
References
- 1. 2-Nitrobenzaldehyde(552-89-6) IR Spectrum [m.chemicalbook.com]
- 2. 2-Nitrobenzyl alcohol | C7H7NO3 | CID 11923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitrobenzyl alcohol(612-25-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Nitrobenzylamine hydrochloride | 24835-08-3 | Benchchem [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Benzaldehyde, 2-nitro- [webbook.nist.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protecting Groups: 2-Nitrobenzyl vs. Standard Carbamates
In the intricate landscape of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be cleaved selectively and efficiently without compromising the integrity of the molecule. This guide provides an objective comparison of the photolabile 2-nitrobenzyl (oNB) protecting group against the three most common carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in making informed decisions.
Orthogonality: The Cornerstone of Protecting Group Strategy
The primary advantage of this diverse set of protecting groups lies in their orthogonality, which is the ability to selectively remove one protecting group in the presence of others using distinct, non-interfering reaction conditions. This principle is fundamental to the synthesis of complex molecules with multiple functional groups. The 2-nitrobenzyl group offers a unique deprotection strategy through photolysis, which is orthogonal to the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-labile Cbz group.
Figure 1: Orthogonal deprotection strategies for common amine protecting groups.
Quantitative Performance Comparison
The efficacy of a protecting group is best assessed through quantitative metrics such as protection and deprotection yields, cleavage kinetics, and stability under various chemical environments. The following tables summarize these parameters for the 2-nitrobenzyl group and its common carbamate counterparts.
Table 1: Comparison of Protection and Deprotection Yields
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) |
| 2-Nitrobenzyl (as carbamate, Z(2-NO₂)) | 2-Nitrobenzyl chloroformate | 75-95[1] | UV light (λ ≈ 350 nm) | 77-100 (with scavenger)[1] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >95 | Trifluoroacetic acid (TFA) | >95 |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >95 | 20% Piperidine in DMF | >99 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90 | H₂/Pd on Carbon | >95 |
Yields can vary depending on the substrate and specific reaction conditions.
Table 2: Comparative Stability of Amine Protecting Groups
| Condition/Reagent | 2-Nitrobenzyl (Z(2-NO₂)) | Boc | Fmoc | Cbz |
| Strong Acid (e.g., TFA, HCl) | Stable[1] | Labile | Stable | Stable |
| Weak Acid (e.g., AcOH) | Stable | Stable | Stable | Stable |
| Strong Base (e.g., NaOH) | Stable | Stable | Labile | Stable |
| Weak Base (e.g., Piperidine) | Stable | Stable | Labile | Stable |
| Catalytic Hydrogenolysis (H₂/Pd) | Labile [1] | Stable | Stable | Labile |
| Nucleophiles (e.g., Hydrazine) | Stable | Stable | Stable | Stable |
| Oxidizing Agents | Stable | Stable | Stable | Stable |
| Reducing Agents (e.g., NaBH₄) | Stable | Stable | Stable | Stable |
| UV Light (≈350 nm) | Labile | Stable | Stable | Stable |
This table provides a general overview; stability can be substrate and condition dependent.
Mechanistic Pathways and Experimental Workflows
A deeper understanding of the reaction mechanisms and experimental workflows is crucial for the successful application of these protecting groups.
2-Nitrobenzyl (oNB) Group: Photolytic Cleavage
The photolytic cleavage of the 2-nitrobenzyl group proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected amine and a 2-nitrosobenzaldehyde byproduct.[2] The presence of an aldehyde scavenger is often necessary to prevent side reactions with the liberated amine.[1]
Figure 2: Simplified mechanism for the photolytic deprotection of a 2-nitrobenzyl carbamate.
Standard Carbamate Protecting Groups: Chemical Cleavage
The deprotection mechanisms for Boc, Fmoc, and Cbz are fundamentally different, providing the basis for their orthogonality.
Figure 3: General experimental workflows for the deprotection of Boc, Fmoc, and Cbz groups.
Detailed Experimental Protocols
The following are representative protocols for the protection of an amino acid with a 2-nitrobenzyl group and its subsequent photolytic deprotection, along with standard procedures for Boc, Fmoc, and Cbz protection and deprotection.
Protocol 1: Synthesis of N-(2-Nitrobenzyloxycarbonyl)-Alanine (Z(2-NO₂)-Ala-OH)
Materials:
-
Alanine (H-Ala-OH)
-
2-Nitrobenzyl 4-nitrophenyl carbonate
-
2M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
Procedure:
-
A mixture of H-Ala-OH (6 mmol), 2-nitrobenzyl 4-nitrophenyl carbonate (7.2 mmol), 2M NaOH solution (6.0 mL), and THF (20 mL) is stirred for 24 hours at room temperature.[1]
-
The THF is removed under reduced pressure, causing sodium 4-nitrophenolate to precipitate.[1]
-
The precipitate is filtered off and washed with a sodium bicarbonate solution.[1]
-
The filtrate is acidified to pH 5-6 with 2M HCl, and excess reagent and 4-nitrophenol are removed by extraction with Et₂O.[1]
-
The remaining aqueous phase is further acidified to pH 1 and thoroughly extracted with EtOAc or Et₂O.[1]
-
Removal of the solvent affords Z(2-NO₂)-Ala-OH as light yellow crystals (Typical yield: ~75%).[1]
Protocol 2: Photolytic Deprotection of Z(2-NO₂)-Protected Amino Acid
Materials:
-
Z(2-NO₂)-protected amino acid or peptide
-
Ethanol, dioxane, or chloroform
-
Semicarbazide hydrochloride (aldehyde scavenger, optional but recommended)
-
Dilute HCl
-
Ethyl ether (Et₂O)
Procedure:
-
A solution of the Z(2-NO₂)-protected substrate (0.01-0.05 M) in a suitable solvent (e.g., ethanol) is prepared. For enhanced yields, an aldehyde scavenger like semicarbazide hydrochloride (10 equivalents) can be added.[1]
-
The solution is irradiated in a water-cooled Pyrex immersion-type photochemical reactor with a 125-W medium-pressure mercury quartz lamp.[1] For substrates sensitive to shorter wavelengths (e.g., tryptophan), a filter solution (e.g., CuSO₄) should be used to block light below 320 nm.[1]
-
The irradiation time can vary from 30 minutes to a few hours, and the reaction progress is monitored by TLC.[1]
-
After completion, the solvent is removed under reduced pressure.[1]
-
The residue is treated with dilute HCl, and the mixture is extracted with Et₂O to remove the photoproducts.[1]
-
The aqueous layer is carefully neutralized to precipitate the deprotected product, which is then filtered and dried, or extracted with a suitable solvent.[1]
Protocol 3: Boc-Protection of an Amine
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., NaHCO₃, triethylamine)
-
Solvent (e.g., Dichloromethane (DCM), THF/water)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base (1.5 equivalents) followed by Boc₂O (1.1 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
If using an aqueous/organic mixture, separate the layers. If using an organic solvent, wash the solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Protocol 4: Boc-Deprotection of an Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Protocol 5: Fmoc-Protection of an Amine
Materials:
-
Amine substrate
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/water
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Dilute with water and wash with ether.
-
Acidify the aqueous layer with HCl to pH 2 and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the Fmoc-protected amine.
Protocol 6: Fmoc-Deprotection of an Amine
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 10-30 minutes.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography to remove the dibenzofulvene-piperidine adduct.
Protocol 7: Cbz-Protection of an Amine
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., NaHCO₃, NaOH)
-
Solvent (e.g., Dioxane/water, DCM)
Procedure:
-
Dissolve the amine in the chosen solvent system with the base.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by separating the layers (if biphasic) or by washing with water and brine.
-
Dry the organic layer and concentrate to obtain the Cbz-protected amine.
Protocol 8: Cbz-Deprotection of an Amine
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in the solvent.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with H₂ and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC, typically 1-16 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Conclusion
The choice between the 2-nitrobenzyl protecting group and standard carbamates like Boc, Fmoc, and Cbz is highly dependent on the overall synthetic strategy, with a primary focus on orthogonality. The 2-nitrobenzyl group offers the unique advantage of photolytic cleavage, providing a powerful tool for applications requiring spatial and temporal control, such as in the synthesis of peptide microarrays or the light-induced activation of bioactive molecules. However, its application can be limited by lower deprotection yields in the absence of scavengers and the requirement for specialized photochemical equipment.
In contrast, Boc, Fmoc, and Cbz are the well-established workhorses of peptide synthesis and general amine protection due to their high efficiency, robustness, and predictable reactivity. The acid-labile Boc and base-labile Fmoc groups form the foundation of modern solid-phase peptide synthesis, while the Cbz group remains a valuable option for solution-phase synthesis. Ultimately, a thorough understanding of the stability, reactivity, and quantitative performance of each protecting group, as outlined in this guide, empowers researchers to design and execute more efficient and successful synthetic campaigns.
References
A Comparative Guide to the Kinetic Performance of 2-Nitrobenzyl Ester Photocleavage
For Researchers, Scientists, and Drug Development Professionals
The spatial and temporal control afforded by photolabile protecting groups (PPGs) is a cornerstone of modern chemical biology, drug delivery, and materials science. Among these, the ortho-nitrobenzyl (oNB) moiety remains a widely utilized caging group due to its well-established chemistry and predictable cleavage mechanism upon UV irradiation.[1] This guide provides a comprehensive comparison of the photocleavage kinetics of 2-nitrobenzyl esters and their alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate PPG for your research needs.
Quantitative Comparison of Photolabile Protecting Groups
The efficacy of a PPG is determined by several key parameters, including its absorption maximum (λmax), the efficiency of photorelease as quantified by the quantum yield (Φ), and the rate of the cleavage reaction. The following tables summarize these critical metrics for various 2-nitrobenzyl esters and other common photolabile protecting groups.
| Photolabile Protecting Group (PPG) | Typical Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[1] |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Features: Visible light absorption, often fluorescent, good two-photon sensitivity. Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern.[1] |
| 7-Nitroindoline (NI) | 300-380 | 350-405 | 0.02-0.2 | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity.[1] |
| p-Hydroxyphenacyl | Not specified | Not specified | Not specified | Features: Intriguing skeletal rearrangement upon substrate release, quantitative chemical yield of released product.[2] |
| BODIPY-based | 480-520 | 488-530 | 0.1-0.5 | Features: Visible light absorption, high quantum yields, excellent for two-photon applications. Drawbacks: Can be synthetically more complex.[1] |
Table 1: General Comparison of Common Photolabile Protecting Groups.
| 2-Nitrobenzyl Derivative | Leaving Group | Rate Constant (k) x 10⁻⁵ s⁻¹ | Conditions |
| 8f | Acetyl | 34.1 | Not specified |
| 9f | Benzyl | 48.4 | Not specified |
| 7f | 4-Fluoro-benzyl | 54.1 | Not specified |
| 10f | Carbamate | 149.3 | Not specified |
Table 2: Influence of the Ester Group on the Decomposition Rate of oNB Esters. The leaving group has a significant influence on the decomposition kinetics.[3]
The Mechanism of Photocleavage
The photochemical decomposition of 2-nitrobenzyl esters proceeds via a well-studied intramolecular rearrangement. Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is the rate-limiting step in the reaction.[3] The resulting aci-nitro intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde derivative.[4][5]
References
A Comparative Guide to the Performance of 2-Nitrobenzylamine Hydrochloride in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
2-Nitrobenzylamine hydrochloride stands as a cornerstone photolabile protecting group (PPG), or "caged" compound, in a multitude of scientific disciplines, including organic synthesis, drug delivery, and neuroscience. Its utility lies in its ability to mask the function of a bioactive molecule until its controlled release is triggered by light. This guide offers an objective comparison of the performance of this compound across various solvent systems, supported by available experimental data and established chemical principles.
Executive Summary
The choice of solvent is a critical parameter that significantly influences the efficacy of this compound as a photolabile protecting group. Key performance indicators such as solubility, stability, and photocleavage efficiency are intricately linked to the properties of the solvent medium. This guide provides a framework for selecting the optimal solvent system to achieve desired experimental outcomes.
Data Presentation: Performance Metrics at a Glance
The following tables summarize the key performance characteristics of this compound in different solvent systems. It is important to note that while qualitative solubility data is readily available, precise quantitative solubility and quantum yield data for this compound across a wide range of organic solvents are not extensively documented in publicly available literature. The data presented here is a consolidation of available information and established principles for the broader class of ortho-nitrobenzyl compounds.
Table 1: Solubility of this compound
| Solvent System | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility |
| Water | Polar Protic | Soluble[1] | Moderate |
| Methanol | Polar Protic | Soluble[1] | High |
| Ethanol | Polar Protic | Soluble[1] | High |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | High |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | Low to Moderate |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Sparingly Soluble | Low |
Note: Quantitative solubility is estimated based on the general solubility of polar organic hydrochlorides. Specific experimental determination is recommended for precise applications.
Table 2: Photocleavage Performance of ortho-Nitrobenzyl Protecting Groups
| Solvent Type | Typical Wavelength (nm) | Typical Quantum Yield (Φ) | Key Performance Characteristics |
| Polar Protic (e.g., Water, Alcohols) | 300 - 365 | 0.01 - 0.3 | Generally efficient photocleavage. The presence of abstractable hydrogen atoms can influence reaction pathways. |
| Polar Aprotic (e.g., DMF, DMSO, MeCN) | 300 - 365 | 0.01 - 0.3 | Efficient photocleavage. The polarity can stabilize charged intermediates in the photochemical reaction. |
| Nonpolar Aprotic (e.g., THF, Dioxane) | 300 - 365 | Variable | Efficiency can be lower due to reduced stabilization of polar intermediates. |
Note: The quantum yield for the general class of ortho-nitrobenzyl compounds is cited.[2] The specific quantum yield of this compound may vary depending on the solvent and the nature of the caged molecule. The ortho-position of the nitro group generally leads to faster photolysis kinetics compared to the para-isomer.[3]
Experimental Protocols
To ensure reproducible and comparable results when evaluating the performance of this compound, the following detailed experimental protocols are provided.
Protocol 1: Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., Methanol, Ethanol, DMF, DMSO, Acetonitrile, THF)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a series of saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve on the HPLC system.
-
Calculate the original concentration in the saturated solution to determine the solubility in g/L or mol/L.
Protocol 2: Measurement of Photocleavage Efficiency
Objective: To determine the quantum yield (Φ) of photocleavage for this compound in different solvents.
Materials:
-
This compound
-
Selected solvents
-
UV-Vis spectrophotometer
-
Photoreactor with a monochromatic light source (e.g., 350 nm)
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
HPLC system with a UV detector
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer according to standard procedures.
-
Sample Preparation: Prepare a solution of this compound of known concentration in the solvent of interest. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects.
-
Photolysis: Irradiate a known volume of the sample solution in the photoreactor for a specific period.
-
Analysis: At regular time intervals, withdraw aliquots of the irradiated solution and analyze by HPLC to quantify the decrease in the concentration of this compound and the appearance of the photoproduct (2-nitrosobenzaldehyde).
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of reactant consumed) / (moles of photons absorbed)
Mandatory Visualizations
To aid in the understanding of the processes involved, the following diagrams are provided.
References
A Comparative Analysis of Catalysts for the Tandem Heck-Aza-Michael Reaction
For researchers, scientists, and drug development professionals, the efficient synthesis of complex nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The tandem Heck-aza-Michael reaction has emerged as a powerful strategy in this endeavor, enabling the construction of diverse molecular architectures in a single pot. This guide provides a comparative overview of catalytic systems for this reaction, focusing on performance, supported by experimental data, and detailed methodologies.
The tandem Heck-aza-Michael reaction is a domino process that combines a palladium-catalyzed Heck coupling with an intramolecular aza-Michael addition. This sequence allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, leading to the rapid assembly of complex heterocyclic structures such as isoindolines, tetrahydro-β-carbolines, and benzofused γ-sultams. The choice of catalyst is paramount to the success of this transformation, influencing reaction efficiency, yield, and substrate scope.
Palladium Catalysis: The Workhorse of the Tandem Reaction
Palladium complexes are the most extensively studied and successful catalysts for the tandem Heck-aza-Michael reaction. Various palladium sources and ligands have been employed to achieve high yields and good functional group tolerance.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium-based catalytic systems in the tandem Heck-aza-Michael reaction for the synthesis of various heterocyclic products.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Palladacycle | - | NaOtBu | Toluene | 110 | 12 | 1-Substituted Isoindolines | 85-95 | [1][2] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 12 | C1-Substituted Tetrahydro-β-carbolines | 70-89 | |
| Pd₂(dba)₃·CHCl₃ | - | Et₃N | DMF | 110 | 14 | Benzofused γ-Sultams | 85-93 | [3] |
Key Observations:
-
Palladacycles have demonstrated high efficiency in the synthesis of isoindolines, offering excellent yields under relatively standard conditions.[1][2]
-
The classic combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) is effective for the synthesis of tetrahydro-β-carbolines, showcasing the versatility of this widely used catalytic system.
-
For the construction of benzofused γ-sultams, a catalyst system employing Pd₂(dba)₃·CHCl₃ has proven to be highly effective.[3]
Copper and Organocatalysis: An Emerging Frontier
While palladium catalysis dominates the landscape of the tandem Heck-aza-Michael reaction, the exploration of more sustainable and cost-effective alternatives is an active area of research. Copper catalysts and organocatalysts are well-established for the individual aza-Michael addition and, in some cases, for Heck-type reactions. However, their application in a one-pot, tandem Heck-aza-Michael sequence is not yet well-documented in the reviewed literature. The development of copper-catalyzed or organocatalytic tandem protocols represents a significant opportunity for future innovation in this field.
Experimental Protocols
Below are detailed methodologies for representative palladium-catalyzed tandem Heck-aza-Michael reactions.
Protocol 1: Palladacycle-Catalyzed Synthesis of 1-Substituted Isoindolines[1][2]
Materials:
-
N-unprotected 2-bromobenzylamine (1.0 mmol)
-
Acrylate (1.2 mmol)
-
Palladacycle catalyst (1 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladacycle catalyst, sodium tert-butoxide, and the N-unprotected 2-bromobenzylamine.
-
Add anhydrous toluene, followed by the acrylate.
-
The reaction mixture is then heated to 110 °C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-substituted isoindoline.
Protocol 2: Pd(OAc)₂/PPh₃-Catalyzed Synthesis of C1-Substituted Tetrahydro-β-carbolines
Materials:
-
Halogenated tryptamine precursor (1.0 mmol)
-
Michael acceptor (e.g., acrylate, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the halogenated tryptamine precursor, palladium(II) acetate, and triphenylphosphine in anhydrous DMF under an inert atmosphere.
-
Add potassium carbonate and the Michael acceptor to the mixture.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C1-substituted tetrahydro-β-carboline.
Visualizing the Process
To better understand the workflow and the core relationship of the components in a typical tandem Heck-aza-Michael reaction, the following diagrams are provided.
Caption: A generalized experimental workflow for the tandem Heck-aza-Michael reaction.
Caption: Signaling pathway of the tandem Heck-aza-Michael reaction.
References
- 1. A tandem Heck–aza-Michael addition protocol for the one-pot synthesis of isoindolines from unprotected amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Nitrobenzylamine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Nitrobenzylamine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved N95 respirator is necessary.
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] On-site chemical neutralization is not recommended without specific, validated protocols for this compound.
1. Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department or the licensed disposal company.[3][4] Incompatible wastes must be kept separate to avoid dangerous reactions.[5]
2. Containerization:
-
Collect waste this compound in a designated, compatible, and properly sealed container.[6] The original container is often a suitable choice.[6]
-
The container must be in good condition and securely closed to prevent leaks or spills.[1][6]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6]
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7]
-
The storage area should be cool, dry, and well-ventilated.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[8]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Spill and Contamination Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the swept-up material and any contaminated cleaning materials into a suitable, closed, and labeled container for disposal as hazardous waste.[3][4]
-
Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Quantitative Data Summary
The following table summarizes key quantitative and safety information for this compound.
| Parameter | Value | Reference |
| CAS Number | 24835-08-3 | |
| Molecular Formula | O₂NC₆H₄CH₂NH₂ · HCl | |
| Molecular Weight | 188.61 g/mol | |
| Melting Point | 247 °C (decomposes) | |
| Hazard Statements | H315, H319, H335 |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrobenzylamine Hydrochloride
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Nitrobenzylamine hydrochloride (CAS No. 24835-08-3). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Essential Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant, causing skin, eye, and respiratory system irritation. Ingestion of this compound is harmful.[1] Therefore, implementing stringent safety measures is paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in its solid form or in solution:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes and airborne particles.
-
Hand Protection: Due to the lack of specific chemical resistance data for this compound, a conservative approach to glove selection is necessary. It is recommended to use double-gloving with two pairs of nitrile gloves. For tasks with a higher risk of splash or prolonged handling, heavy-duty nitrile or neoprene gloves are advised. Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including nitro compounds and acids, and should be considered for extensive handling.[2] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
-
Respiratory Protection: To prevent the inhalation of fine dust particles, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required when handling the solid compound. All respiratory protection use must be in accordance with a formally established respiratory protection program.
-
Protective Clothing: A laboratory coat must be worn and fully fastened. For procedures with a significant splash risk, a chemically resistant apron is also recommended.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled as containing hazardous chemicals.
Weighing and Solution Preparation
This phase presents the highest risk of generating airborne particles and requires strict adherence to the following protocol:
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust.
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, beakers, solvent, etc.) is inside the fume hood.
-
Weighing:
-
Tare a clean, dry beaker or flask on a balance located within the fume hood if possible.
-
If the balance is outside the hood, tare a sealed container, transfer the approximate amount of the chemical to the container inside the hood, seal it, and then weigh it outside the hood. Make any necessary adjustments by returning the sealed container to the fume hood.
-
Carefully transfer the desired amount of the solid into the tared container using a clean spatula. Avoid creating dust clouds.
-
-
Dissolution:
-
Slowly add the desired solvent to the container with the solid.
-
Gently swirl or stir the mixture to dissolve the compound. Magnetic stirring is preferred to minimize aerosol generation.
-
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound and the first rinse from cleaning glassware should be collected in a separate, sealed, and labeled hazardous waste container for non-halogenated organic waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Decontamination and Container Disposal
-
Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected as hazardous waste. After triple-rinsing and air-drying, the container's label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Melting Point | 247 °C (decomposes) |
| Appearance | Solid |
| CAS Number | 24835-08-3 |
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
